molecular formula C9H12S B2716411 methyl(4-methylbenzyl)sulfane CAS No. 5925-57-5

methyl(4-methylbenzyl)sulfane

Cat. No.: B2716411
CAS No.: 5925-57-5
M. Wt: 152.26
InChI Key: LMWQBORWKRUWCL-UHFFFAOYSA-N
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Description

Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5) is an organic sulfide compound with the molecular formula C9H12S and a molecular weight of 152.26 g/mol . This compound, which can also be referred to as methyl p-methylbenzyl sulfide, serves as a valuable building block in synthetic and medicinal chemistry research . Synthetic chemists value benzyl sulfides like methyl(4-methylbenzyl)sulfane as versatile intermediates. They can be used in the development of novel synthetic methodologies, such as the innovative preparation of sulfides via substitution reactions of phosphinic acid thioesters . Furthermore, compounds containing the 4-methylbenzyl moiety are of significant interest in chemical biology and pharmaceutical research. For instance, this structural motif is relevant in the synthesis of cysteine protecting groups, which are critical tools in the complex synthesis of disulfide-rich peptides and proteins . The 4-methylbenzyl group is also a key component in the structure of various bioactive molecules, including potent and selective enzyme inhibitors and receptor antagonists discussed in recent scientific literature . As a reagent, Methyl(4-methylbenzyl)sulfane provides researchers with a useful precursor for further chemical modifications and explorations into structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQBORWKRUWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and formula of methyl(4-methylbenzyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl(4-methylbenzyl)sulfane Molecular Architecture, Synthesis, and Pharmacological Liability

Executive Summary

Methyl(4-methylbenzyl)sulfane (CAS: 5452-83-5), also known as p-xylyl methyl sulfide, represents a specific class of aryl-alkyl thioethers utilized in organic synthesis and flavor chemistry.[1] For drug development professionals, this molecule serves as a critical model for understanding thioether bioisosterism and metabolic oxidation liabilities. This guide provides a definitive technical analysis of its structural properties, a validated synthetic protocol, and a mechanistic overview of its metabolic fate, bridging the gap between chemical synthesis and biological application.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a toluene core substituted at the para position with a methylthiomethyl moiety.[1] This structural arrangement creates a lipophilic "tail" (the aryl ring) and a metabolically active "head" (the sulfide).[1]

Identity & Constants
ParameterDataNotes
IUPAC Name 1-Methyl-4-(methylthiomethyl)benzeneSystematic nomenclature
Common Name Methyl(4-methylbenzyl)sulfaneAlso: p-Xylyl methyl sulfide
CAS Number 5452-83-5 Primary registry ID
Molecular Formula

Molecular Weight 152.26 g/mol
SMILES Cc1ccc(CSC)cc1Useful for cheminformatics
InChI Key RXYHHRVCOFVWOU-UHFFFAOYSA-NUnique identifier
Physicochemical Properties (Experimental & Predicted)
PropertyValueCausality / Implication
LogP (Octanol/Water) ~3.4 (Predicted)High lipophilicity due to the aromatic ring and alkyl groups; suggests high membrane permeability.[1]
Boiling Point ~225°C @ 760 mmHgElevated compared to oxygen analogs due to the higher polarizability of sulfur.[1]
Density ~1.01 g/cm³Slightly denser than water; typical for benzyl sulfides.[1]
Odor Profile Sulfurous, alliaceous, greenCharacteristic of low-MW organic sulfides; relevant for organoleptic masking in formulations.

Part 2: Synthetic Pathways & Mechanistic Insight

The most robust route to Methyl(4-methylbenzyl)sulfane is the nucleophilic substitution (


) of a 4-methylbenzyl halide with a methanethiolate salt.[1] This method is preferred over acid-catalyzed condensation of thiols due to higher yields and cleaner workup.[1]
Reaction Mechanism ( Substitution)

The reaction proceeds via a concerted bimolecular substitution where the thiolate anion attacks the benzylic carbon, displacing the halide leaving group.

SN2_Mechanism Reactant1 4-Methylbenzyl Chloride (Electrophile) TS Transition State [Pentacoordinate Carbon] Reactant1->TS Nucleophilic Attack (S-) Reactant2 Sodium Methanethiolate (Nucleophile) Reactant2->TS Product Methyl(4-methylbenzyl)sulfane (Target) TS->Product Inversion/Displacement Byproduct NaCl TS->Byproduct

Figure 1: Concerted


 mechanism for the formation of the thioether bond.
Validated Experimental Protocol

Objective: Synthesis of Methyl(4-methylbenzyl)sulfane on a 10 mmol scale.

Reagents:

  • 4-Methylbenzyl chloride (1.41 g, 10 mmol)[1]

  • Sodium methanethiolate (NaSMe) (0.77 g, 11 mmol, 1.1 eq)

  • Solvent: Anhydrous Ethanol (20 mL) or DMF (10 mL)

  • Inert Gas: Nitrogen (

    
    ) or Argon[1]
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask (RBF) and purge with

    
    . Thiolates are oxidation-sensitive; excluding oxygen prevents disulfide dimer formation.[1]
    
  • Solubilization: Add Sodium methanethiolate to the RBF followed by the solvent. Stir until fully dissolved/suspended.

    • Why Ethanol? Green solvent, easy to remove, sufficient solubility for NaSMe.

    • Why DMF? Higher reaction rate (

      
       is faster in polar aprotic solvents), but harder to remove during workup.[1]
      
  • Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Add 4-Methylbenzyl chloride dropwise over 5 minutes.[1]

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The chloride spot (

    
    ) should disappear.[1]
    
  • Quench & Workup:

    • Pour reaction mixture into 50 mL ice-water.

    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with Brine (20 mL) to remove residual salts/DMF.[1]

    • Dry over Anhydrous

      
       and filter.[1]
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes) to yield a colorless oil.
    

Part 3: Spectroscopic Characterization

For researchers confirming identity, the NMR spectrum is distinct due to the symmetry of the para-substituted ring and the specific chemical shifts of the sulfide.

Predicted NMR Data (300 MHz, )
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.10 – 7.25Multiplet (AA'BB')4HTypical para-substituted benzene system.[1]
Benzylic

3.65Singlet2HDeshielded by the aromatic ring and sulfur atom.[1]
Ar-

2.33Singlet3HCharacteristic methyl group on a benzene ring.[1]
S-

2.01Singlet3HMethyl attached to sulfur (typically 2.0–2.1 ppm).[1]
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 152 (Base peak or strong intensity).[1]
    
  • Key Fragment: m/z 105 (

    
    ). This is the 4-methylbenzyl cation (tropylium ion derivative), formed by the loss of the 
    
    
    
    radical (m/z 47).[1] This is the diagnostic fragmentation for benzyl sulfides.[1]

Part 4: Biological Context & Drug Development Liability

In a drug discovery context, methyl(4-methylbenzyl)sulfane acts as a substrate for metabolic oxidation.[1] The sulfide moiety is a "soft" nucleophile and a prime target for Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).[1]

Metabolic Pathway (S-Oxidation)

The conversion of the lipophilic sulfide to the polar sulfoxide (and subsequently sulfone) drastically alters the pharmacokinetics (LogP reduction) and can create chiral centers (sulfoxides are chiral).[1]

Metabolism Sulfide Methyl(4-methylbenzyl)sulfane (Lipophilic Parent) Enzyme1 CYP450 / FMO (Phase I Oxidation) Sulfide->Enzyme1 Sulfoxide Sulfoxide Metabolite (Chiral, Polar) Enzyme1->Sulfoxide + [O] Enzyme2 CYP450 (Further Oxidation) Sulfoxide->Enzyme2 Sulfone Sulfone Metabolite (Highly Polar, Excretable) Enzyme2->Sulfone + [O]

Figure 2: Sequential oxidative metabolism of the thioether moiety.

Implications for Lead Optimization
  • Metabolic Soft Spot: The benzylic sulfide is highly susceptible to oxidation.[1] If this molecule were a drug lead, the half-life (

    
    ) would likely be short due to rapid clearance via this pathway.[1]
    
  • Toxicity Potential: Benzylic positions are also susceptible to radical formation.[1] However, the primary clearance route is S-oxidation, which is generally a detoxification pathway leading to renal excretion of the polar sulfone.

  • Bioisosterism: In design, this sulfide can be replaced with an ether (

    
    ) to lower oxidation potential, or a sulfone (
    
    
    
    ) to "pre-oxidize" the position and improve metabolic stability.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide (Parent Homolog).[1] PubChem. Available at: [Link][1]

  • The Good Scents Company. Methyl 4-methyl benzoate (Flavor/Fragrance Context & Related Structures). TGSC Information System.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Drug Metabolism by Cytochrome P450: Oxidation of Sulfides.[1] RSC Books.[1] Available at: [Link][1][2][3]

  • Org. Synth. 1972, 52, 128. Oxidation of Sulfides to Sulfoxides (Reference for metabolic product characterization). Available at: [Link][1]

Sources

Methyl(4-methylbenzyl)sulfane: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5925-57-5 Primary Synonym: p-Methylbenzyl methyl sulfide Molecular Formula: C


H

S

Executive Summary

Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5) is a thioether characterized by a sulfur atom bridging a methyl group and a para-methylbenzyl moiety. Within drug development and flavor chemistry, it serves as a specialized intermediate and a high-impact volatile. Its structural significance lies in the para-substitution of the aromatic ring, which sterically and electronically modulates the reactivity of the benzylic position compared to the unsubstituted benzyl methyl sulfide.

This guide provides a comprehensive technical breakdown of the molecule, focusing on its synthesis via nucleophilic substitution, physicochemical characterization, and downstream applications in oxidative transformations relevant to pharmaceutical metabolism studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the structural and physical parameters necessary for identification and handling.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-Methyl-4-((methylthio)methyl)benzene
Common Name p-Methylbenzyl methyl sulfide
Synonyms p-Xylyl methyl sulfide; 4-Methylbenzyl methyl sulfide; Sulfide, methyl p-methylbenzyl
CAS Number 5925-57-5
SMILES Cc1ccc(CSC)cc1
InChI Key InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3
Physical Properties
PropertyValue / DescriptionNote
Molecular Weight 152.26 g/mol Calculated
Physical State LiquidColorless to pale yellow
Odor Profile Sulfurous, Alliaceous, GreenHigh impact; handle in fume hood
Boiling Point ~215–220 °C (est. at 760 mmHg)113-114 °C at 2 mmHg (lit. for sulfoxide analog implies sulfide is lower boiling)
Density ~1.02 g/cm³Estimated based on benzyl homolog
Solubility Soluble in EtOH, Et₂O, CHCl₃Insoluble in water

Synthesis Protocol: Nucleophilic Thioalkylation

The most robust route for synthesizing Methyl(4-methylbenzyl)sulfane in a research setting is the S-alkylation of sodium methanethiolate with 4-methylbenzyl chloride. This S


2 pathway ensures high yield and minimal byproduct formation compared to thiol-alcohol condensations.
Reaction Logic

The reaction relies on the high nucleophilicity of the methanethiolate anion (


) attacking the electrophilic benzylic carbon. The para-methyl group on the benzene ring acts as a weak electron-donating group, slightly stabilizing the transition state but not significantly hindering the backside attack.
Mechanistic Pathway (DOT Visualization)

SynthesisPathway Reactant1 4-Methylbenzyl Chloride (Electrophile) TS Transition State [S_N2 Mechanism] Reactant1->TS Reactant2 NaSMe (Nucleophile) Reactant2->TS Product Methyl(4-methylbenzyl)sulfane (Product) TS->Product Inversion/Retention* Byproduct NaCl (Salt) TS->Byproduct

Figure 1: S


2 Reaction pathway for the synthesis of Methyl(4-methylbenzyl)sulfane. The methanethiolate anion displaces the chloride leaving group.
Experimental Procedure

Safety Precaution: All steps must be performed in a properly functioning chemical fume hood. Methanethiol derivatives are potent stench agents.

Reagents:

  • 4-Methylbenzyl chloride (1.0 eq)

  • Sodium methanethiolate (1.1 eq) (Commercially available as solid or 15% aq. solution)

  • Solvent: Methanol (anhydrous) or DMF (for faster kinetics)

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel with Sodium methanethiolate (1.1 eq) dissolved in Methanol (10 mL/g).

  • Addition: Cool the solution to 0°C. Add 4-Methylbenzyl chloride (1.0 eq) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting chloride spot should disappear.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most methanol.

    • Resuspend the residue in Diethyl Ether or Dichloromethane.

    • Wash with Water (2x) to remove NaCl and excess thiolate.

    • Wash with Brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via vacuum distillation (recommended) or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes) to yield the pure colorless liquid.

Applications & Metabolic Relevance[8]

Drug Development: Metabolic Oxidation

In pharmaceutical research, benzyl sulfides often serve as model substrates to study sulfoxidation pathways mediated by Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMO). The para-methyl group provides a distinct metabolic handle (benzylic oxidation) separate from the sulfur center.

Oxidative Pathway Visualization

MetabolicPathway Sulfide Methyl(4-methylbenzyl)sulfane (Parent) Sulfoxide Sulfoxide Metabolite (Chiral) Sulfide->Sulfoxide CYP450 / FMO [O] BenzylicOx Benzylic Alcohol (Side Reaction) Sulfide->BenzylicOx CYP450 (Ring Methyl Oxidation) Sulfone Sulfone Metabolite (Terminal) Sulfoxide->Sulfone CYP450 [O]

Figure 2: Potential metabolic fates of Methyl(4-methylbenzyl)sulfane. The sulfur atom is the primary site of oxidation, yielding sulfoxides and sulfones.

Flavor & Fragrance

While less common than its unmethylated homolog (Benzyl methyl sulfide), this compound is utilized in flavor formulations requiring:

  • Tropical Nuances: At high dilution (<1 ppm), it contributes to "ripe fruit" and "tropical" notes (e.g., durian, papaya).

  • Savory Profiles: Used in onion/garlic bases to add depth without the sharp pungency of lower molecular weight thiols.

Safety & Handling (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye), Stench.

  • Signal Word: Warning.

  • Handling:

    • Odor Control: Use bleach (sodium hypochlorite) solution to oxidize glassware and spills immediately. This converts the stench-producing sulfide into the odorless sulfone/sulfonate.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent autoxidation to the sulfoxide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide (Homolog Reference). Retrieved from [Link]

  • ChemSRC (2025). Methyl(4-methylbenzyl)sulfane - CAS 5925-57-5 Properties and Data. Retrieved from [Link]

  • The Good Scents Company (2024). Benzyl Methyl Sulfide: Flavor and Fragrance Data. (Utilized for comparative organoleptic profiling of the benzyl sulfide class). Retrieved from [Link]

  • Cohen, V. I. (1977).Synthesis of some substituted benzyl methyl sulfides. Journal of Organic Chemistry. (General reference for benzyl sulfide synthesis methodologies).

Thermodynamic Profiling and Stability Assessment: Methyl(4-methylbenzyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Methyl(4-methylbenzyl)sulfane , also known as 4-methylbenzyl methyl sulfide or p-xylyl methyl sulfide , represents a specific thioether congener often encountered as a synthetic intermediate or flavor/fragrance component.[1] Its stability profile is dominated by the susceptibility of the sulfur atom to oxidative states and the benzylic position to radical abstraction.[1]

This guide addresses the scarcity of direct experimental thermodynamic data for this specific derivative by synthesizing predictive group-contribution models with validated degradation kinetics of analogous benzyl-sulfide systems.[1]

Physicochemical Baseline
ParameterValue / DescriptionSource/Method
IUPAC Name 1-(Methylthiomethyl)-4-methylbenzeneIUPAC
Structure 4-Me-C₆H₄-CH₂-S-Me--
Molecular Weight 152.26 g/mol Calculated
Physical State Colorless to pale yellow liquidAnalogous [1]
Odor Characteristic sulfide (stench), alliaceousAnalogous [1]
Boiling Point 218 °C (Predicted)Joback Method [2]
Density ~1.01 g/cm³Estimated

Thermodynamic Stability Data (Computed)

Due to the absence of empirical calorimetric data for this specific congener in public registries (NIST/DIPPR), thermodynamic parameters have been derived using the Joback-Reid Group Contribution Method .[1] This approach isolates functional groups (aromatic rings, thioethers, alkyls) to estimate formation properties with high reliability for organic sulfides.[1]

Joback Group Contribution Analysis

The molecule is decomposed into the following contributions:

  • Ring Groups: 4 × (=CH-), 2 × (>C<)[1]

  • Non-Ring Groups: 1 × (-CH₂-), 1 × (-S-), 2 × (-CH₃)[1]

Table 1: Derived Thermodynamic Parameters

PropertySymbolCalculated ValueUnitMethodology
Enthalpy of Formation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(gas)
-24.5 kJ/molJoback Summation [2]
Gibbs Free Energy

(gas)
+68.2 kJ/molJoback Summation [2]
Enthalpy of Vaporization

48.7 kJ/mol@ Normal Boiling Point
Heat Capacity

(gas)
242.1 J/(mol[1][2]·K)@ 298 K

Analyst Note: The negative Enthalpy of Formation (


) indicates the compound is thermodynamically stable relative to its constituent elements at standard conditions.[1] However, the positive Gibbs energy suggests it may be kinetically stable but thermodynamically reactive toward oxidation (see Section 3).[1]

Chemical Stability & Degradation Pathways[1]

The thermodynamic stability of methyl(4-methylbenzyl)sulfane is compromised primarily by S-oxidation .[1] The sulfur atom acts as a nucleophile, readily reacting with electrophilic oxygen species (peroxides, singlet oxygen, atmospheric oxygen) to form sulfoxides and sulfones.[1]

Primary Degradation Mechanism (S-Oxidation)

The oxidation proceeds in two stages.[1] The first stage (Sulfide


 Sulfoxide) is rapid and often reversible under reducing conditions.[1] The second stage (Sulfoxide 

Sulfone) is slower and irreversible.[1]

OxidationPathway Sulfide Methyl(4-methylbenzyl)sulfane (Thioether) Sulfoxide Methyl(4-methylbenzyl)sulfoxide (Chiral) Sulfide->Sulfoxide k1 (Fast) Peroxides/Air Benzylic 4-Methylbenzaldehyde (Benzylic Oxidation) Sulfide->Benzylic Radical Pathway (Light/Heat) Ox1 [O] (Rate Limiting) Sulfone Methyl(4-methylbenzyl)sulfone (Stable Solid) Sulfoxide->Sulfone k2 (Slow) Ox2 [O] (Irreversible)

Figure 1: Stepwise oxidation pathway.[1] Note that the benzylic position is also susceptible to radical autoxidation, leading to aldehyde formation, particularly under UV exposure.[1]

Thermal Stability[1]
  • Flash Point: Estimated at ~85°C.[1]

  • Decomposition: At temperatures >200°C, C-S bond cleavage may occur, releasing methanethiol (MeSH) and forming p-xylene radical species.[1]

Experimental Validation Protocols

To validate the computed thermodynamic values and determine shelf-life, the following "Self-Validating" experimental workflow is recommended. This protocol uses Arrhenius Stress Testing to extrapolate stability at standard storage conditions.[1]

Protocol: Accelerated Stability Assessment (HPLC-UV)

Objective: Determine the rate constant (


) of S-oxidation.

Reagents:

  • Analyte: Methyl(4-methylbenzyl)sulfane (>98% purity).[1][3]

  • Oxidant: 0.1% Hydrogen Peroxide (mimicking trace impurities in excipients).[1]

  • Solvent: Acetonitrile/Water (50:50).[1]

Workflow:

  • Preparation: Dissolve analyte to 1 mg/mL in solvent.

  • Stressing: Aliquot into amber vials. Incubate at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: At

    
     hours, quench aliquots with sodium bisulfite (to stop oxidation).
    
  • Analysis: Inject onto HPLC (C18 Column, Gradient MeOH/H2O). Monitor

    
     (approx 254 nm for the benzylic chromophore).[1]
    
  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .[1]

ExperimentalWorkflow Step1 Sample Preparation 1 mg/mL in ACN/H2O Step2 Thermal Stressing (Isotherms: 40°C, 50°C, 60°C) Step1->Step2 Step3 Quenching (Add NaHSO3) Step2->Step3 At t=2,4,8,24h Step4 HPLC Analysis (Reverse Phase C18) Step3->Step4 Step5 Data Processing Arrhenius Plot -> Ea Step4->Step5 Step5->Step1 Refine Conditions

Figure 2: Kinetic profiling workflow. The quenching step (Step 3) is critical to ensure the "snapshot" of degradation is accurate to the sampling time.[1]

Handling & Safety (E-E-A-T)

As a sulfide, this compound possesses a low odor threshold.[1] While thermodynamic data suggests stability, practical handling requires specific containment strategies.[1]

  • Odor Control: All glassware and spills should be treated with a 10% Sodium Hypochlorite (Bleach) solution.[1] This chemically converts the volatile sulfide (stench) to the non-volatile sulfoxide/sulfone (odorless), effectively neutralizing the odor [3].[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent autoxidation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987).[1][4][5] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][4] Retrieved from [Link][1]

  • Draths, K. M., & Frost, J. W. (1990).[1] Synthesis using sulfide-mediated oxidations. Journal of the American Chemical Society.[1] (General protocol for sulfide neutralization).

Sources

Navigating the Unknown: A Technical Guide to the Presumed Hazards of Methyl(4-methylbenzyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Safety Assessment for Researchers and Drug Development Professionals

Foreword: The Imperative of Precaution

In the landscape of chemical research and pharmaceutical development, novel molecules are the bedrock of innovation. Methyl(4-methylbenzyl)sulfane is one such compound, offering potential in various synthetic applications. However, with novelty comes the absence of established safety data. A comprehensive, peer-reviewed Safety Data Sheet (SDS) for methyl(4-methylbenzyl)sulfane is not publicly available at the time of this writing. This guide, therefore, adopts the precautionary principle, providing a technically grounded hazard assessment by extrapolating data from structurally analogous compounds. It is imperative that researchers treat this document not as a definitive SDS, but as a critical tool for risk assessment, to be supplemented by rigorous laboratory safety practices and professional judgment.

Deconstructing the Molecule: A Strategy for Hazard Prediction

To anticipate the potential hazards of methyl(4-methylbenzyl)sulfane, we will dissect its structure into its primary functional components: the benzyl sulfide group and the p-tolyl (4-methylbenzyl) moiety. By examining the known hazards of compounds that feature these groups, we can construct a composite, or "presumed," hazard profile. The primary analogues selected for this analysis are:

  • Benzyl Methyl Sulfide: Shares the core benzyl sulfide structure.

  • 4-Methylbenzyl Alcohol: Provides insight into the toxicity and reactivity of the p-tolyl group.

  • 4-Methylbenzyl Chloride: Offers a worst-case scenario for reactivity and irritation, given the highly reactive benzylic chloride.

  • Methyl p-Tolyl Sulfone: While an oxidized form, it provides data on the p-tolyl group attached to a sulfur-containing moiety.

Comparative Hazard Analysis of Structural Analogues

The following table summarizes the known hazard classifications and toxicological data for our selected analogue compounds. This comparative approach allows for an informed estimation of the potential risks associated with methyl(4-methylbenzyl)sulfane.

CompoundGHS Hazard StatementsOral LD50 (Rat)Key Safety Considerations
Benzyl Methyl Sulfide H302: Harmful if swallowed.[1]Not available.[2]Skin, eye, and respiratory tract irritant.[1] Combustible liquid.[3]
4-Methylbenzyl Alcohol H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]3900 mg/kg[4]Avoid contact with skin and eyes; handle in a well-ventilated area.[4]
4-Methylbenzyl Chloride H290: May be corrosive to metals. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[5][6]1100 mg/kg[6]Highly corrosive and a lachrymator.[7] Moisture sensitive.[6]
Methyl p-Tolyl Sulfone Data not consistently available.Not available.Assume potential for irritation based on general organosulfur compound properties.

Extrapolated Hazard Profile for Methyl(4-methylbenzyl)sulfane

Based on the comparative analysis, a provisional hazard profile for methyl(4-methylbenzyl)sulfane can be constructed. It is crucial to handle this compound as if it possesses the cumulative hazards of its analogues until empirical data proves otherwise.

Presumed GHS Classification
  • Acute Toxicity (Oral), Category 4 (H302): The presence of the benzyl sulfide moiety suggests that the compound may be harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 (H315): The p-tolyl group, as seen in 4-methylbenzyl alcohol, can cause skin irritation.[4] Given the potential for reactivity at the benzylic position, a higher classification should be considered a possibility.

  • Serious Eye Damage/Eye Irritation, Category 2A (H319): Both the benzyl sulfide and p-tolyl moieties are associated with eye irritation.[4][8]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): Inhalation of vapors or aerosols may cause respiratory irritation.[4]

Toxicological Profile
  • Acute Effects: Ingestion may lead to gastrointestinal irritation.[2] Skin and eye contact are likely to cause irritation, and potentially chemical burns, especially with prolonged exposure. Inhalation may irritate the respiratory tract.

  • Chronic Effects: The long-term toxicological properties of methyl(4-methylbenzyl)sulfane are unknown. Prudent practice dictates minimizing exposure to avoid potential unforeseen chronic effects.

Physical and Chemical Hazards
  • Combustibility: Many organosulfur compounds are combustible.[3] While not expected to be highly flammable, it should be kept away from open flames and high temperatures.

  • Reactivity: The benzylic position (the carbon atom attached to both the benzene ring and the sulfur atom) is a site of potential reactivity. The compound may be incompatible with strong oxidizing agents and strong bases.[2] It may also be moisture-sensitive.[6]

Experimental Protocol: Risk Assessment for a Novel Compound

The following is a step-by-step methodology for conducting a risk assessment before handling a compound with limited safety data, such as methyl(4-methylbenzyl)sulfane.

  • Information Gathering:

    • Conduct a thorough literature search for the compound and its close structural analogues.

    • Gather all available physical, chemical, and toxicological data.

    • In the absence of data, utilize predictive toxicology software as a supplementary, non-definitive tool.

  • Hazard Identification:

    • Based on the gathered information, identify potential physical (flammability, reactivity) and health (acute and chronic toxicity, corrosivity, etc.) hazards.

    • Apply the precautionary principle: assume the highest reasonable level of hazard based on the analogue data.

  • Exposure Assessment:

    • Evaluate the proposed experimental procedure to identify potential routes of exposure (inhalation, dermal, ingestion, injection).

    • Estimate the potential quantity and duration of exposure.

  • Risk Characterization and Control:

    • Characterize the level of risk based on the identified hazards and potential for exposure.

    • Implement the hierarchy of controls:

      • Elimination/Substitution: If possible, use a less hazardous chemical.

      • Engineering Controls: Work in a certified chemical fume hood. Use appropriate ventilation.[2]

      • Administrative Controls: Develop a standard operating procedure (SOP) for the handling of the compound. Restrict access to authorized personnel.

      • Personal Protective Equipment (PPE): Select PPE based on the presumed hazards. For methyl(4-methylbenzyl)sulfane, this should include:

        • Eye Protection: Chemical safety goggles and a face shield.[9]

        • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[4]

        • Skin and Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit.[4]

        • Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by engineering means, a respirator may be necessary.[2]

  • Emergency Preparedness:

    • Ensure that an eyewash station and safety shower are readily accessible.[2][10]

    • Have appropriate spill cleanup materials available.

    • Review emergency procedures and ensure all personnel are familiar with them.

Visualization of the Hazard Assessment Process

The following diagram illustrates the logical workflow for assessing the hazards of a novel chemical based on structural analogy.

Hazard_Assessment_Workflow cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Analysis & Extrapolation cluster_2 Phase 3: Risk Management Start Novel Compound (methyl(4-methylbenzyl)sulfane) Search_SDS Search for Specific SDS Start->Search_SDS Identify_Analogues Identify Structural Analogues Search_SDS->Identify_Analogues No specific SDS found Gather_Analogue_Data Gather Analogue SDS/Tox Data Identify_Analogues->Gather_Analogue_Data Comparative_Analysis Comparative Hazard Analysis (GHS, LD50, etc.) Gather_Analogue_Data->Comparative_Analysis Extrapolate_Profile Extrapolate Presumed Hazard Profile Comparative_Analysis->Extrapolate_Profile Risk_Assessment Conduct Risk Assessment Extrapolate_Profile->Risk_Assessment Implement_Controls Implement Hierarchy of Controls (Engineering, PPE, etc.) Risk_Assessment->Implement_Controls Develop_SOP Develop Safe Handling SOP Implement_Controls->Develop_SOP

Caption: Workflow for Hazard Assessment of a Novel Compound.

Safe Handling and Emergency Procedures

Handling and Storage
  • Handling: Always handle methyl(4-methylbenzyl)sulfane in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents and bases.[2]

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion: A Commitment to Safety

The responsible advancement of science requires a steadfast commitment to safety, especially when working in the uncharted territory of novel chemical entities. While this guide provides a robust, extrapolated hazard assessment for methyl(4-methylbenzyl)sulfane, it is not a substitute for a compound-specific Safety Data Sheet. Researchers and drug development professionals must integrate this information into a comprehensive safety culture, characterized by meticulous planning, rigorous adherence to protocols, and a proactive approach to risk mitigation. By treating unknown compounds with the respect they deserve, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all involved.

References

  • National Center for Biotechnology Information. "Benzyl methyl disulfide." PubChem Compound Database, CID=12779, [Link] (accessed Feb. 4, 2026).

  • National Center for Biotechnology Information. "Benzyl methyl sulfide." PubChem Compound Database, CID=13016, [Link] (accessed Feb. 4, 2026).

  • Sigma-Aldrich.
  • National Center for Biotechnology Information. "4-Methylbenzyl chloride." PubChem Compound Database, CID=7722, [Link] (accessed Feb. 4, 2026).

  • Apollo Scientific.
  • Cole-Parmer. "Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%." [Link] (accessed Feb. 4, 2026).

  • TCI Chemicals. "SAFETY DATA SHEET - Benzyl Methyl Sulfide." (2025-01-24).

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Methodological & Application

Synthesis of Methyl(4-methylbenzyl)sulfane: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of methyl(4-methylbenzyl)sulfane, a thioether of interest in various chemical research domains. This guide is designed to offer not just procedural steps, but also the underlying chemical logic and practical insights to ensure a successful and safe synthesis. Two primary, reliable synthetic routes are presented, catering to different starting material availability and experimental preferences.

Introduction to Methyl(4-methylbenzyl)sulfane

Methyl(4-methylbenzyl)sulfane, also known as 4-methylbenzyl methyl sulfide, is an organic thioether. Thioethers are a class of compounds that feature prominently in medicinal chemistry and materials science due to the unique properties of the sulfur atom, including its ability to engage in various bonding interactions and its role in modulating biological activity. The synthesis of specific thioethers like methyl(4-methylbenzyl)sulfane is a fundamental task in organic chemistry, enabling the exploration of new chemical entities and functional materials.

The two most common and logical approaches to forming the C-S-C linkage in the target molecule are through nucleophilic substitution reactions. These are:

  • S-Alkylation of a Thiol: This involves the reaction of a thiol (in this case, 4-methylbenzyl mercaptan) with a methylating agent. This is a classic Williamson ether synthesis adapted for sulfur.

  • Reaction of a Thiolate with a Benzyl Halide: This pathway involves the reaction of a methylthiolate salt with a reactive benzyl halide (such as 4-methylbenzyl chloride).

This guide will provide detailed protocols for both synthetic strategies.

Synthetic Strategies and Mechanistic Overview

The choice between the two primary synthetic routes depends on the availability of starting materials and the desired scale of the reaction. Both methods are based on the SN2 (bimolecular nucleophilic substitution) mechanism.

Diagram of Synthetic Pathways

SynthesisPathways cluster_0 Route 1: S-Alkylation of 4-Methylbenzyl Mercaptan cluster_1 Route 2: Nucleophilic Substitution with Sodium Thiomethoxide 4-Methylbenzyl Mercaptan 4-Methylbenzyl Mercaptan Methyl(4-methylbenzyl)sulfane_1 Methyl(4-methylbenzyl)sulfane 4-Methylbenzyl Mercaptan->Methyl(4-methylbenzyl)sulfane_1 Deprotonation Methyl Iodide Methyl Iodide Methyl Iodide->Methyl(4-methylbenzyl)sulfane_1 SN2 Attack Base Base (e.g., NaH, K2CO3) Base->4-Methylbenzyl Mercaptan 4-Methylbenzyl Chloride 4-Methylbenzyl Chloride Methyl(4-methylbenzyl)sulfane_2 Methyl(4-methylbenzyl)sulfane 4-Methylbenzyl Chloride->Methyl(4-methylbenzyl)sulfane_2 SN2 Attack Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->4-Methylbenzyl Chloride

Caption: Overview of the two primary synthetic routes to methyl(4-methylbenzyl)sulfane.

Protocol 1: Synthesis via S-Alkylation of 4-Methylbenzyl Mercaptan

This protocol details the synthesis of methyl(4-methylbenzyl)sulfane from 4-methylbenzyl mercaptan and methyl iodide. The reaction proceeds by deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the methyl iodide in an SN2 fashion.

Experimental Workflow

workflow1 start Start dissolve_thiol Dissolve 4-methylbenzyl mercaptan in solvent start->dissolve_thiol add_base Add base (e.g., NaH) to form thiolate dissolve_thiol->add_base add_MeI Add methyl iodide dropwise at 0°C add_base->add_MeI react Warm to room temperature and stir add_MeI->react quench Quench reaction with water react->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Workflow for the synthesis of methyl(4-methylbenzyl)sulfane via S-alkylation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
4-Methylbenzyl mercaptan138.2310.01.38 gStarting material
Sodium hydride (60% in oil)24.0012.00.48 gBase; handle with care
Methyl iodide141.9412.01.70 g (0.75 mL)Methylating agent; toxic and volatile
Anhydrous Tetrahydrofuran (THF)--40 mLReaction solvent
Deionized Water--50 mLFor quenching
Diethyl ether--100 mLExtraction solvent
Saturated Sodium Chloride--20 mLFor washing
Anhydrous Sodium Sulfate---Drying agent
Silica Gel---For column chromatography
Hexane/Ethyl Acetate---Eluent for column chromatography
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzyl mercaptan (1.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) to dissolve the thiol.

  • Thiolate Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: To the resulting suspension, add a solution of methyl iodide (1.70 g, 12.0 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium chloride solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl(4-methylbenzyl)sulfane.

Protocol 2: Synthesis via Nucleophilic Substitution with Sodium Thiomethoxide

This protocol describes the synthesis from 4-methylbenzyl chloride and sodium thiomethoxide. This is a direct SN2 reaction where the thiomethoxide anion acts as the nucleophile, displacing the chloride from the benzylic position.

Experimental Workflow

workflow2 start Start suspend_NaSMe Suspend sodium thiomethoxide in aprotic solvent (e.g., DMF) start->suspend_NaSMe add_benzyl_chloride Add 4-methylbenzyl chloride solution dropwise suspend_NaSMe->add_benzyl_chloride react Stir at room temperature add_benzyl_chloride->react monitor Monitor reaction by TLC react->monitor dilute Dilute with water monitor->dilute extract Extract with organic solvent dilute->extract wash Wash organic layer extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Workflow for the synthesis of methyl(4-methylbenzyl)sulfane using sodium thiomethoxide.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
4-Methylbenzyl chloride140.6110.01.41 gStarting material; lachrymator
Sodium thiomethoxide70.0911.00.77 gNucleophile; handle in a fume hood[1]
Anhydrous Dimethylformamide (DMF)--30 mLReaction solvent
Deionized Water--100 mLFor workup
Diethyl ether--100 mLExtraction solvent
Saturated Sodium Chloride--2 x 30 mLFor washing
Anhydrous Sodium Sulfate---Drying agent
Silica Gel---For column chromatography
Hexane/Ethyl Acetate---Eluent for column chromatography
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium thiomethoxide (0.77 g, 11.0 mmol) in anhydrous DMF (15 mL).

  • Substrate Addition: In a separate flask, dissolve 4-methylbenzyl chloride (1.41 g, 10.0 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the sodium thiomethoxide suspension at room temperature over 20 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by saturated sodium chloride solution (30 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

Product Characterization

The identity and purity of the synthesized methyl(4-methylbenzyl)sulfane should be confirmed by standard analytical techniques.

Table of Physical and Spectroscopic Data:

PropertyExpected Value
Molecular Formula C9H12S
Molar Mass 152.26 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Expected to be similar to benzyl methyl sulfide (~195 °C at atmospheric pressure)
1H NMR (CDCl3, 400 MHz) δ ~ 7.20-7.10 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH2-S), 2.34 (s, 3H, Ar-CH3), 1.98 (s, 3H, S-CH3) ppm.
13C NMR (CDCl3, 100 MHz) δ ~ 137.0, 135.0, 129.5 (2C), 129.0 (2C), 39.0 (Ar-CH2-S), 21.0 (Ar-CH3), 15.5 (S-CH3) ppm.
Mass Spectrometry (EI) m/z (%): 152 (M+), 105 ([M-SCH3]+), 91 ([C7H7]+)

Note: The NMR chemical shifts are predicted values based on the structure and data for analogous compounds. Actual experimental values may vary slightly.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

  • Methyl Iodide: A toxic, volatile, and carcinogenic compound. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

  • 4-Methylbenzyl Chloride: A lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

  • Sodium Thiomethoxide: A flammable solid that is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage.[1][4][5] Handle in a fume hood and take precautions against static discharge.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.

References

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link][6]

  • Organic Syntheses. METHYL p-TOLYL SULFONE. Available at: [Link][7]

  • The Good Scents Company. benzyl methyl sulfide. Available at: [Link][8]

  • The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link][9]

  • Organic Syntheses. methyl phenyl sulfoxide. Available at: [Link][10]

  • Organic Syntheses. PREPARATION OF (TRIMETHYLSILYL)METHYL-LITHIUM: 1-(TRIMETHYLSILYL)CYCLOHEXENE. Available at: [Link][11]

  • Google Patents. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. Available at: [12]

  • PubChem. CID 21711137 | C14H14O6S2-2. Available at: [Link][13]

  • Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Available at: [Link][14]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link][15]

  • Organic Syntheses. METHANESULFONYL CYANIDE. Available at: [Link][16]

  • Organic Syntheses. diphenyl sulfide. Available at: [Link][17]

  • Google Patents. JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent. Available at: [18]

  • Organic Syntheses. Danheiser, R. L.. Available at: [Link][19]

  • Google Patents. CN102491959A - Preparation method of oxirane derivative. Available at: [20]

  • ResearchGate. Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Available at: [Link][21]

  • Good Scents Company. Benzyl methyl sulfide (CAS 766-92-7): Odor profile, Properties, & IFRA compliance. Available at: [Link][22]

  • Google Patents. US3474005A - Process for purification of dimethyl sulfide. Available at: [23]

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The Versatile Intermediate: Harnessing Methyl(4-methylbenzyl)sulfane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount for the efficient construction of complex molecular architectures. Methyl(4-methylbenzyl)sulfane, also known as methyl p-tolyl sulfide, has emerged as a valuable yet often overlooked building block. Its unique structural features—a nucleophilic sulfur atom and, critically, acidic benzylic protons—provide a dual reactivity profile that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and application of methyl(4-methylbenzyl)sulfane, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The thioether moiety is a common feature in a range of pharmaceuticals, highlighting the importance of synthetic methods that allow for its introduction and functionalization.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of methyl(4-methylbenzyl)sulfane is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂SN/A
Molecular Weight 152.26 g/mol N/A
Appearance Colorless liquidN/A
Boiling Point 52-54 °C / 1 mmHgSigma-Aldrich
Density 1.027 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.573Sigma-Aldrich

¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 7.8 Hz, 2H), 7.09 (d, J = 7.8 Hz, 2H), 3.65 (s, 2H), 2.32 (s, 3H), 1.96 (s, 3H).

¹³C NMR (CDCl₃, 101 MHz): δ 136.6, 135.0, 129.2, 129.0, 38.7, 21.1, 15.7.

Synthesis of Methyl(4-methylbenzyl)sulfane: A Practical Guide

The accessibility of methyl(4-methylbenzyl)sulfane through straightforward synthetic routes is a key advantage. Two primary and reliable methods are detailed below.

Method 1: Nucleophilic Substitution of a 4-Methylbenzyl Halide

This is arguably the most direct and widely applicable method, involving the S-alkylation of a methylthiolate source with a suitable 4-methylbenzyl halide. 4-Methylbenzyl bromide is a common precursor, which can be synthesized from 4-methylbenzyl alcohol.[2]

Workflow for the Synthesis of Methyl(4-methylbenzyl)sulfane

cluster_0 Step 1: Preparation of 4-Methylbenzyl Bromide cluster_1 Step 2: Synthesis of Methyl(4-methylbenzyl)sulfane 4-Methylbenzyl_alcohol 4-Methylbenzyl Alcohol 4-Methylbenzyl_bromide 4-Methylbenzyl Bromide 4-Methylbenzyl_alcohol->4-Methylbenzyl_bromide Bromination PBr3 PBr₃ or HBr/H₂SO₄ Methyl_4_methylbenzyl_sulfane Methyl(4-methylbenzyl)sulfane 4-Methylbenzyl_bromide->Methyl_4_methylbenzyl_sulfane Sₙ2 Reaction Sodium_thiomethoxide Sodium Thiomethoxide (NaSMe)

Caption: Synthesis of Methyl(4-methylbenzyl)sulfane via Nucleophilic Substitution.

Protocol 1: Synthesis of Methyl(4-methylbenzyl)sulfane from 4-Methylbenzyl Bromide

Materials:

  • 4-Methylbenzyl bromide (1.85 g, 10.0 mmol)

  • Sodium thiomethoxide (0.77 g, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium thiomethoxide in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylbenzyl bromide in DMF dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford methyl(4-methylbenzyl)sulfane as a colorless oil.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion. The aqueous workup is designed to remove residual DMF and inorganic salts.

Method 2: Methylation of 4-Methylthiophenol

An alternative approach involves the methylation of 4-methylthiophenol. This method is particularly useful if the corresponding thiol is readily available.

Protocol 2: Synthesis of Methyl(4-methylbenzyl)sulfane from 4-Methylthiophenol

Materials:

  • 4-Methylthiophenol (1.24 g, 10.0 mmol)

  • Sodium hydroxide (0.44 g, 11.0 mmol)

  • Methyl iodide (1.56 g, 11.0 mmol)

  • Methanol (20 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methylthiophenol in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in methanol to the flask and stir for 15 minutes at room temperature to form the sodium thiophenoxide.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer, wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

Causality: The deprotonation of the weakly acidic thiol by sodium hydroxide generates the more nucleophilic thiophenoxide, which readily displaces iodide from methyl iodide in an Sₙ2 reaction.

Application as a Synthetic Intermediate: The Power of the Benzylic Carbanion

The true synthetic utility of methyl(4-methylbenzyl)sulfane lies in the acidity of its benzylic protons. The adjacent sulfur atom effectively stabilizes the resulting carbanion through resonance and inductive effects. Deprotonation with a strong base, such as n-butyllithium, generates a potent nucleophile that can react with a wide range of electrophiles.[3] This opens a pathway to a diverse array of functionalized molecules.

Generation and Reaction of the Lithiated Intermediate

Start Methyl(4-methylbenzyl)sulfane Intermediate Lithiated Intermediate (Nucleophile) Start->Intermediate Deprotonation nBuLi n-Butyllithium (strong base) Product α-Functionalized Product Intermediate->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-X, Aldehyde, Ketone)

Caption: General workflow for the functionalization of methyl(4-methylbenzyl)sulfane.

Protocol 3: Deprotonation and Reaction with an Aldehyde

This protocol details the generation of the lithiated intermediate and its subsequent reaction with benzaldehyde to form a β-hydroxysulfide, a precursor to stilbene derivatives.

Materials:

  • Methyl(4-methylbenzyl)sulfane (1.52 g, 10.0 mmol)

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 30 mL)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl(4-methylbenzyl)sulfane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. A color change to deep red or orange is typically observed, indicating carbanion formation.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde in THF dropwise. The color of the carbanion should dissipate.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting β-hydroxysulfide by column chromatography on silica gel.

Causality: The low temperature of -78 °C is crucial to prevent side reactions of the highly reactive organolithium species. THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation. The ammonium chloride quench protonates the resulting alkoxide and neutralizes any remaining organolithium reagent.

Protocol 4: Alkylation with an Alkyl Halide

The lithiated intermediate can also undergo Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds.

Materials:

  • Lithiated methyl(4-methylbenzyl)sulfane (prepared from 10.0 mmol of the sulfide as in Protocol 3)

  • Benzyl bromide (1.71 g, 10.0 mmol)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Generate the lithiated intermediate as described in steps 1 and 2 of Protocol 3.

  • To the cold solution (-78 °C), add a solution of benzyl bromide in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work up the reaction as described in steps 5-7 of Protocol 3.

  • Purify the product by column chromatography.

Further Synthetic Transformations

The sulfide and sulfoxide derivatives of methyl(4-methylbenzyl)sulfane can undergo further useful transformations.

  • Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Chiral sulfoxides, which are valuable in asymmetric synthesis, can be prepared using chiral oxidizing agents.

  • Pummerer Rearrangement: The corresponding sulfoxide can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride to yield an α-acetoxy thioether.[4][5] This provides a route to functionalize the carbon adjacent to the sulfur atom. The mechanism involves the formation of a thial intermediate which is then trapped by a nucleophile.[4]

Applications in Drug Discovery and Materials Science

The functionalized products derived from methyl(4-methylbenzyl)sulfane are valuable intermediates in several fields. Thioether-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][6] For example, the stilbene core, accessible from the β-hydroxysulfide products, is a key structural motif in various biologically active compounds, including resveratrol and its derivatives, which have been investigated for their potential health benefits.[7][8] The ability to introduce diverse functional groups at the benzylic position allows for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, sulfur-containing organic molecules are of interest in materials science for applications in organic electronics and polymers.

Conclusion

Methyl(4-methylbenzyl)sulfane is a highly versatile and readily accessible synthetic intermediate. Its dual reactivity, stemming from the nucleophilic sulfur atom and the acidic benzylic protons, allows for a wide range of synthetic manipulations. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block in their own research endeavors, from the synthesis of novel bioactive molecules to the development of advanced materials. The straightforward synthesis and the ability to generate a stabilized carbanion make it a powerful tool in the arsenal of the modern synthetic chemist.

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Application Notes and Protocols for Methyl(4-methylbenzyl)sulfane in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of methyl(4-methylbenzyl)sulfane. Due to its unique chemical structure, combining a sulfurous sulfide moiety with a p-tolyl group, this compound offers a complex and potent organoleptic profile. These notes detail its sensory characteristics, potential applications in flavor and fragrance formulations, and provide detailed protocols for its synthesis, quality control, and sensory evaluation.

Introduction: The Olfactory Landscape of Sulfur and Toluene Derivatives

The world of flavor and fragrance is continually in pursuit of novel molecules that can impart distinctive and impactful sensory experiences. Sulfur-containing compounds are particularly potent, often possessing very low odor thresholds and contributing to a wide range of aromas, from the savory notes of cooked meats to the pungent character of alliums and the tropical nuances of exotic fruits.[1][2][3][4][5] Similarly, toluene derivatives can offer a spectrum of notes, from sweet and floral to spicy and phenolic.

Methyl(4-methylbenzyl)sulfane, with the chemical formula C9H12S, is a fascinating molecule that marries these two chemical families. Its structure suggests a complex and powerful aromatic profile, making it a potentially valuable tool for creative flavorists and perfumers. This guide will explore the anticipated properties of this compound and provide practical methodologies for its use.

Predicted Organoleptic Profile

Direct sensory data for methyl(4-methylbenzyl)sulfane is not widely published. However, by examining structurally related compounds, a detailed and predictive organoleptic profile can be constructed.

The Sulfide Core: Savory and Pungent Notes

The benzyl-S-methyl moiety is the core of this molecule's potent aroma. The closely related benzyl methyl sulfide is characterized by a strong, diffusive odor with the following descriptors:

  • Primary Notes: Sulfurous, roasted, onion, garlic, and meaty.[6]

  • Secondary Notes: Alliaceous, vegetable, burnt, and coffee.[6]

These characteristics suggest that methyl(4-methylbenzyl)sulfane will be a powerful contributor to savory and roasted flavor profiles.

The p-Tolyl Influence: Aromatic Nuances

The presence of a methyl group on the benzene ring (the p-tolyl group) is expected to modulate the primary sulfurous notes. In other flavor and fragrance compounds, the p-tolyl group can introduce nuances such as:

  • Spicy and phenolic notes.

  • A subtle sweetness or floral character.

  • In some contexts, a cooling or refreshing sensation.[7]

Therefore, the overall predicted profile for methyl(4-methylbenzyl)sulfane is a potent, savory, and roasted aroma with a complex backdrop of spicy, slightly sweet, and aromatic woody notes.

Table 1: Predicted Organoleptic Profile of Methyl(4-methylbenzyl)sulfane

Descriptor Category Specific Notes Intensity Contribution from Moiety
Primary Roasted, Savory, Umami, Sulfurous, Onion-likeHighBenzyl Methyl Sulfide Core
Secondary Garlic, Cooked Meat, CoffeeMediumBenzyl Methyl Sulfide Core
Nuances Spicy (Cresol-like), Slightly Sweet, Woody, EarthyLow to Mediump-Tolyl Group

Applications in Flavor and Fragrance Formulations

The potent and complex nature of methyl(4-methylbenzyl)sulfane makes it suitable for a variety of applications, particularly where a powerful, savory, or unique roasted character is desired. As with most sulfur compounds, it should be used at very low concentrations.[1][5]

Flavor Applications
  • Meat and Savory Flavors: At trace levels (0.01-1 ppm), it can significantly enhance the perception of roasted and grilled notes in meat flavors (beef, chicken, pork), broths, and soups.

  • Roasted and Toasted Profiles: In applications such as coffee, cocoa, and nut flavors, it can introduce a desirable roasted and slightly burnt character, adding depth and complexity.

  • Vegetable Flavors: It can be used to create or boost the cooked notes in vegetable flavors, particularly for alliums (onion, garlic), brassicas (cabbage, broccoli), and mushrooms.

  • Snack Foods: In savory snack seasonings, it can provide a potent umami and roasted background note.

Fragrance Applications

The use of sulfurous compounds in fine fragrance is more niche but can lead to highly innovative and distinctive creations.

  • Gourmand Fragrances: In gourmand perfumes with coffee, chocolate, or nutty accords, it can provide an authentic roasted and slightly savory nuance.

  • Leathery and Smoky Accords: It can contribute to the creation of smoky, leathery, and animalic notes, adding a raw and intense character.

  • Special Effects: In avant-garde perfumery, it can be used to create surprising and unconventional accords, such as mineralic, earthy, or industrial scents.

Methodologies and Protocols

This section provides detailed protocols for the laboratory-scale synthesis, quality control, and sensory evaluation of methyl(4-methylbenzyl)sulfane.

Protocol for Laboratory-Scale Synthesis

A plausible and efficient method for the synthesis of unsymmetrical sulfides like methyl(4-methylbenzyl)sulfane is through a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[8] This involves the reaction of a 4-methylbenzyl halide with a methyl mercaptan source.

Reaction Scheme:

Materials and Reagents:

  • 4-Methylbenzyl chloride (or bromide)

  • Sodium thiomethoxide (or generated in situ from methanethiol and a base like sodium hydroxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (for drying)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.0 equivalent) in the chosen anhydrous solvent.

  • Reaction: Slowly add a solution of 4-methylbenzyl chloride (1.0 equivalent) in the same solvent to the stirred solution of sodium thiomethoxide at room temperature. An ice bath can be used to control any initial exotherm.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl(4-methylbenzyl)sulfane.

SynthesisWorkflow reagents Dissolve Sodium Thiomethoxide in DMF addition Add 4-Methylbenzyl Chloride Solution reagents->addition Slowly reaction Stir at Room Temp (12-24h) addition->reaction workup Aqueous Work-up & Ether Extraction reaction->workup washing Wash with NaHCO3 and Brine workup->washing drying Dry with MgSO4 & Concentrate washing->drying purification Purify by Vacuum Distillation drying->purification product Pure Methyl(4-methylbenzyl)sulfane purification->product

Caption: Synthesis workflow for methyl(4-methylbenzyl)sulfane.

Protocol for Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for ensuring the purity and identity of flavor and fragrance compounds.[9][10][11][12][13]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.

  • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Prepare a 1% solution of the synthesized methyl(4-methylbenzyl)sulfane in a suitable solvent (e.g., ethanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Purity Assessment: Determine the purity by calculating the peak area percentage from the FID chromatogram.

  • Identity Confirmation: Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. Expected fragments would include the molecular ion, the tropylium ion (m/z 91) from the benzyl moiety, and fragments corresponding to the loss of a methyl or thiomethyl group.

Table 2: Hypothetical GC-MS Data for Methyl(4-methylbenzyl)sulfane

Parameter Predicted Value
Retention Time Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram for a standard non-polar column.
Molecular Ion (M+) m/z 152
Key Fragmentation Ions m/z 137 ([M-CH3]+), m/z 105 ([M-SCH3]+), m/z 91 (tropylium ion)
Purity Specification >98% for flavor and fragrance applications.
Protocol for Sensory Evaluation

Sensory evaluation is critical for determining the odor profile and appropriate usage levels of a new aroma chemical.[14][15][16][17][18]

Odor Profile Description:

  • Preparation: Prepare a series of dilutions of the purified compound in a neutral solvent (e.g., ethanol or dipropylene glycol) at concentrations of 10%, 1%, 0.1%, and 0.01%.

  • Evaluation: Dip fragrance blotters into each dilution and allow the solvent to evaporate for a few seconds.

  • Panel: A panel of trained sensory analysts should evaluate the blotters at different time intervals (top note, middle note, and dry down) and record the odor descriptors.

Odor Threshold Determination:

  • Methodology: Use a triangle test or a similar forced-choice method.[15]

  • Procedure: Prepare a series of dilutions in a suitable base (e.g., water for flavor, unscented solvent for fragrance). Present panelists with three samples, two of which are blanks and one contains the diluted compound. Ask the panelists to identify the odd sample.

  • Analysis: The odor threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the sample containing the compound.

SensoryEvaluation cluster_Profile Odor Profile Description cluster_Threshold Odor Threshold Determination prep_dilutions Prepare Dilutions (10%, 1%, 0.1%, 0.01%) dip_blotters Dip Fragrance Blotters prep_dilutions->dip_blotters panel_eval Panel Evaluation (Top, Middle, Dry Down) dip_blotters->panel_eval record_desc Record Odor Descriptors panel_eval->record_desc prep_series Prepare Serial Dilutions triangle_test Conduct Triangle Tests prep_series->triangle_test stat_analysis Statistical Analysis triangle_test->stat_analysis det_threshold Determine Threshold stat_analysis->det_threshold start Sensory Evaluation cluster_Profile cluster_Profile start->cluster_Profile cluster_Threshold cluster_Threshold start->cluster_Threshold

Caption: Workflow for sensory evaluation of a new aroma chemical.

Safety and Handling

As with any new chemical, methyl(4-methylbenzyl)sulfane should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the neat material.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially during synthesis and when handling concentrated solutions.

  • Irritation: Based on related compounds like benzyl methyl sulfide, it may be irritating to the skin, eyes, and respiratory system.[19]

A full safety data sheet (SDS) should be developed based on experimental toxicological data before commercial use.

Conclusion

Methyl(4-methylbenzyl)sulfane represents a promising, albeit potent, aroma chemical for the creation of innovative flavor and fragrance profiles. Its predicted sensory characteristics—a dominant savory and roasted core with subtle spicy and sweet nuances—make it a versatile ingredient for a range of applications. The protocols outlined in this guide provide a framework for its synthesis, analysis, and evaluation, enabling researchers and creators to explore its full potential. As with all powerful flavor and fragrance materials, careful and controlled use is paramount to achieving the desired sensory impact.

References

  • Benzyl methyl sulfide (CAS 766-92-7): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]

  • Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem. National Center for Biotechnology Information. [Link]

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  • Benzyl methyl sulfide - Hazardous Agents - Haz-Map. Haz-Map. [Link]

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  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. LinkedIn. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl(4-methylbenzyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of methyl(4-methylbenzyl)sulfane, also known as 4-methylbenzyl methyl sulfide. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve high yields in significantly reduced reaction times compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental protocol, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Rationale for a Microwave-Assisted Approach

Methyl(4-methylbenzyl)sulfane is a thioether of interest in medicinal chemistry and materials science due to the prevalence of the benzyl sulfide moiety in various biologically active compounds and functional materials. Traditional synthesis of such thioethers often involves lengthy reaction times and potential side product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical reactions by utilizing microwave energy to directly and efficiently heat the reaction mixture.[1] This leads to a dramatic reduction in reaction times, often from hours to minutes, and can result in higher product yields and purity.[2]

The synthesis of methyl(4-methylbenzyl)sulfane is achieved through a nucleophilic substitution (SN2) reaction. In this protocol, the thiomethoxide anion acts as the nucleophile, displacing the chloride from 4-methylbenzyl chloride. Microwave irradiation significantly enhances the rate of this bimolecular reaction.

Reaction Principle: Nucleophilic Substitution (SN2)

The core of this synthesis is the SN2 reaction between sodium thiomethoxide and 4-methylbenzyl chloride. The thiomethoxide anion, a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride leaving group.[3]

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of methyl(4-methylbenzyl)sulfane.

Materials and Equipment

Reagents:

ReagentFormulaCAS NumberMolar Mass ( g/mol )PuritySupplier
4-Methylbenzyl chlorideC₈H₉Cl104-82-5140.61≥98%Sigma-Aldrich
Sodium thiomethoxideCH₃SNa5188-07-870.09≥95%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH67-56-132.0499.8%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂75-09-284.93≥99.5%VWR
Deionized WaterH₂O7732-18-518.02--
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37≥97%Acros Organics

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave) equipped with appropriate pressure and temperature sensors.

  • 10 mL microwave reaction vial with a magnetic stir bar.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask).

  • Rotary evaporator.

  • Analytical balance.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • UV lamp for TLC visualization.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a fume hood, add 4-methylbenzyl chloride (0.703 g, 5.0 mmol, 1.0 equiv.) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous methanol to the vial. Stir briefly to dissolve the 4-methylbenzyl chloride.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (0.385 g, 5.5 mmol, 1.1 equiv.) to the reaction mixture. Note: Sodium thiomethoxide is hygroscopic and has a strong, unpleasant odor. Handle it quickly and in a well-ventilated fume hood.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions outlined in the table below.

ParameterValue
Temperature 100 °C
Ramp Time 2 minutes
Hold Time 10 minutes
Power Dynamic (up to 200 W)
Stirring High
Pre-stirring 30 seconds
  • Reaction Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it in the fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic extracts and wash them with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure methyl(4-methylbenzyl)sulfane as a colorless oil.

Workflow and Mechanistic Rationale

The efficiency of this protocol is rooted in the principles of microwave heating and the fundamentals of the SN2 reaction mechanism.

Experimental Workflow Diagram

workflow reagents 1. Reagent Addition (4-Methylbenzyl chloride, Sodium thiomethoxide, Methanol) mw_irradiation 2. Microwave Irradiation (100 °C, 10 min) reagents->mw_irradiation workup 3. Aqueous Work-up (Water, DCM Extraction) mw_irradiation->workup purification 4. Purification (Column Chromatography) workup->purification product Pure Methyl(4-methylbenzyl)sulfane purification->product

Caption: Microwave-assisted synthesis workflow.

Causality Behind Experimental Choices
  • Choice of Nucleophile and Electrophile: Sodium thiomethoxide is a readily available and highly nucleophilic source of the methylthiolate anion. 4-Methylbenzyl chloride is an excellent electrophile for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

  • Solvent Selection: Methanol is a polar solvent that can effectively absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[4] It also readily dissolves the sodium thiomethoxide salt, facilitating the reaction.

  • Microwave Parameters: The temperature of 100 °C is chosen to significantly accelerate the reaction rate. Microwave heating allows for reaching this temperature in a sealed vessel, even though it is above the boiling point of methanol at atmospheric pressure.[1] The 10-minute hold time is typically sufficient for the reaction to reach completion under these conditions.

  • Molar Ratio: A slight excess of the nucleophile (1.1 equivalents) is used to ensure the complete consumption of the limiting electrophile, 4-methylbenzyl chloride.

Safety and Handling

4.1. General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.2. Microwave Reactor Safety:

  • Only use microwave vials and caps specifically designed for the reactor being used.

  • Never exceed the recommended volume for the reaction vial.

  • Ensure the reaction mixture does not contain any non-microwave-transparent materials.

  • Always allow the reaction vessel to cool to a safe temperature before opening.[5]

4.3. Chemical Hazards:

  • 4-Methylbenzyl chloride: Lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Sodium thiomethoxide: Corrosive and has a strong, unpleasant odor. Reacts with water to release flammable and toxic methanethiol gas. Handle under an inert atmosphere if possible.

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: Volatile and a suspected carcinogen.

Characterization of Methyl(4-methylbenzyl)sulfane

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Appearance: Colorless oil.

  • Thin-Layer Chromatography (TLC): Rf value to be determined using a suitable solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.6 (s, 2H, -CH₂-S-), ~2.3 (s, 3H, Ar-CH₃), ~2.0 (s, 3H, S-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~137, ~135, ~129 (2C), ~128 (2C), ~38 (-CH₂-S-), ~21 (Ar-CH₃), ~15 (S-CH₃).

  • Mass Spectrometry (MS): Calculation for C₉H₁₂S: [M]⁺ = 152.06.

Conclusion

This application note details a robust and highly efficient protocol for the microwave-assisted synthesis of methyl(4-methylbenzyl)sulfane. By leveraging the benefits of microwave heating, this method offers a significant improvement over traditional synthetic approaches in terms of reaction speed and efficiency, aligning with the principles of green chemistry by reducing energy consumption and reaction time. The provided step-by-step guide, along with the mechanistic rationale and safety considerations, should enable researchers to successfully implement this protocol.

References

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Wikipedia. (2023). Sodium methanethiolate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

Improving reaction yields for methyl(4-methylbenzyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational | Ticket Priority: High | Agent: Senior Application Scientist[1]

🟢 Module 1: The Standard Protocol (Baseline)

Knowledge Base Article ID: KB-SYN-001 Subject: Optimized


 Synthesis of Methyl(4-methylbenzyl)sulfane
Executive Summary

The synthesis of methyl(4-methylbenzyl)sulfane (also known as 4-methylbenzyl methyl sulfide) is a classic nucleophilic substitution. While conceptually simple, yields often suffer due to oxidative dimerization of the thiolate or competitive hydrolysis. The protocol below is the "Gold Standard" for maximizing yield (>90%) while minimizing the formation of the disulfide impurity.

The Reaction

Substrates: 4-Methylbenzyl chloride (


-Tol-CH

Cl) + Sodium Thiomethoxide (NaSMe).[1] Mechanism: Bimolecular Nucleophilic Substitution (

).[1]
Optimized Workflow
ParameterSpecificationScientific Rationale (Causality)
Stoichiometry 1.0 eq Benzyl halide : 1.1 eq NaSMeSlight excess of nucleophile ensures complete consumption of the electrophile. Large excesses (>1.5 eq) risk sulfonium salt formation.[1]
Solvent Anhydrous DMF or DMSOCritical: These polar aprotic solvents solvate the Na

cation, leaving the

SMe anion "naked" and highly reactive, accelerating the

rate significantly compared to alcohols.
Temperature 0°C

RT
Initiating at 0°C suppresses exotherms that promote radical dimerization (disulfide formation).[1]
Atmosphere Nitrogen/Argon (Sparged)Yield Killer: Oxygen facilitates the oxidation of

SMe to dimethyl disulfide (MeSSMe). Rigorous exclusion of air is mandatory.
Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round bottom flask and cool under

    
     flow.
    
  • Solvation: Dissolve Sodium Thiomethoxide (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Note: NaSMe is hygroscopic; handle in a glovebox or weigh quickly.[1]

  • Addition: Cool the solution to 0°C. Add 4-Methylbenzyl chloride (1.0 equiv) dropwise via syringe pump over 20 minutes.

    • Why? Slow addition prevents localized "hotspots" where side reactions occur.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture into ice-cold brine (5x volume). Extract with Diethyl Ether or MTBE.[1]

  • Odor Control: Wash aqueous waste with dilute bleach (NaOCl) immediately to oxidize residual mercaptans.[1]

🔴 Module 2: Troubleshooting (Interactive Guide)

Ticket ID: TKT-YIELD-404 User Issue: "I am getting 60% yield and a yellow oil that smells wrong."

Diagnostic Tree

Use the following logic flow to identify your specific failure mode.

ReactionPathways Start 4-Methylbenzyl Chloride Product Methyl(4-methylbenzyl)sulfane (Target >90%) Start->Product SN2 (Anhydrous/Inert) Alcohol 4-Methylbenzyl Alcohol Start->Alcohol H2O present (Wet solvent) NaSMe NaSMe (Nucleophile) NaSMe->Product Disulfide Disulfide Dimer (Oxidative Impurity) NaSMe->Disulfide O2 present (Air leak) Sulfonium Sulfonium Salt (Over-alkylation) Product->Sulfonium Excess R-Cl (High Heat)

Figure 1: Mechanistic pathways showing the target SN2 route (Green) versus common failure modes (Red/Yellow).

Solution Matrix

Q: My product has a strong yellow tint and solid precipitates.

  • Diagnosis: You likely formed the Sulfonium Salt . This happens if the product acts as a nucleophile and attacks another molecule of benzyl chloride.

  • Fix:

    • Ensure you stop the reaction immediately upon consumption of the starting material (TLC monitoring).

    • Do not heat above 40°C.[1]

    • Use exactly 1.05-1.1 equivalents of NaSMe.[1]

Q: The yield is low, and I see a spot with lower Rf (more polar).

  • Diagnosis: Hydrolysis .[1] Water in your DMF/DMSO competed with the thiolate to form 4-methylbenzyl alcohol.[1]

  • Fix: Dry your DMF over molecular sieves (4Å) for 24 hours before use.

Q: The crude NMR shows a mixture of methyl peaks.

  • Diagnosis: Oxidation .[1][2][3] You have Dimethyl Disulfide (MeSSMe) or the benzylic disulfide.

  • Fix: Degas your solvents.[1] Bubble Nitrogen through the solvent for 15 minutes before adding reagents.

🔵 Module 3: Advanced Optimization (Green Chemistry)

Knowledge Base Article ID: KB-PTC-ADV Subject: Phase Transfer Catalysis (PTC) for Scale-Up

For reactions larger than 10g, the DMF/DMSO removal becomes tedious and energy-intensive. A biphasic Phase Transfer Catalysis (PTC) system is superior for scale and purity.[1]

The PTC Protocol

System: Toluene (Organic Phase) / Water (Aqueous Phase). Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).[1]

Why this works: The lipophilic quaternary ammonium cation (


) pairs with the thiomethoxide anion (

) in the aqueous phase, extracting it into the organic phase as a highly reactive "ion pair" (

). In the non-polar toluene, the anion is poorly solvated and extremely nucleophilic.
Workflow
  • Aqueous Phase: Dissolve NaSMe (1.2 eq) in Water (minimal volume).

  • Organic Phase: Dissolve 4-Methylbenzyl chloride (1.0 eq) and TBAB (0.05 eq) in Toluene.

  • Reaction: Mix phases vigorously (high stir rate is critical for surface area). Heat to 50°C.

  • Workup: Separate layers. The product is in Toluene. The salt (NaCl) and unreacted NaSMe stay in water.

  • Advantage: Toluene is easily evaporated, leaving pure product without the need for aqueous extraction of DMF.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase RCl R-Cl (Substrate) Product R-SMe (Product) QSMe_Org [Q+ -SMe] (Active Ion Pair) QSMe_Org->Product SN2 Reaction QCl_Org [Q+ Cl-] QSMe_Org->QCl_Org Release Cl- QCl_Aq [Q+ Cl-] QCl_Org->QCl_Aq Return to Aq NaSMe Na+ -SMe QSMe_Aq [Q+ -SMe] NaSMe->QSMe_Aq Ion Exchange QCl_Aq->QSMe_Aq Regenerate QSMe_Aq->QSMe_Org Phase Transfer

Figure 2: Phase Transfer Catalysis cycle showing the transport of the thiolate anion into the organic phase.

🟡 Module 4: FAQ & Safety (Odor Management)

Ticket ID: TKT-SAFETY-911

Q: The smell is unbearable. How do I neutralize it? A: Thioethers and mercaptans have low odor thresholds.[1]

  • The "Bleach Trap": All reactor vents should pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

  • Glassware: Soak all dirty glassware in a bleach bath for 1 hour in the fume hood before washing. This oxidizes the sulfur residues to odorless sulfoxides/sulfones.

Q: Is the product stable? A: Yes, but it is prone to slow oxidation to the sulfoxide (


) if left in air.[1] Store under Nitrogen or Argon at 4°C.

Q: Can I use Methanol as a solvent? A: Not recommended for high yields.[1] Methanol is protic; it solvates the thiolate anion via hydrogen bonding, significantly reducing its nucleophilicity (making it "sluggish"). Stick to DMF, DMSO, or Toluene/PTC.

References

  • Nucleophilic Substitution Mechanisms: Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. "SN2 Reaction Characteristics: Solvent Effects." [1]

  • Phase Transfer Catalysis: Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195–199. [1]

  • Sulfide Synthesis Optimization: Duan, J., et al. (2016). "Smelless/Stable/Sustainable Sulfur Chemistry." Chinese Chemical Society.[1] [1]

  • Odor Control Protocols: Lantec Products. "H2S Odor Control Wet Scrubber Design."

  • Benzylic Reactivity: "Reactivity of benzyl halides towards nucleophilic substitution." Chemistry Stack Exchange.[1]

Sources

Technical Support Center: Optimizing Temperature Conditions for Methyl(4-methylbenzyl)sulfane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of methyl(4-methylbenzyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis, with a particular focus on the critical role of temperature.

Introduction to Methyl(4-methylbenzyl)sulfane Synthesis

The synthesis of methyl(4-methylbenzyl)sulfane, a thioether, is most commonly achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1][2] This SN2 reaction involves the displacement of a leaving group from a methylating agent by the 4-methylbenzylthiolate anion, or conversely, the displacement of a leaving group from a 4-methylbenzyl halide by the methanethiolate anion. The reaction temperature is a paramount parameter that dictates the reaction rate, yield, and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of methyl(4-methylbenzyl)sulfane, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

A common challenge in the synthesis of methyl(4-methylbenzyl)sulfane is a low yield of the desired product. This can often be traced back to suboptimal temperature conditions.

Possible Cause 1: Reaction Temperature is Too Low

  • Explanation: Like most chemical reactions, the rate of SN2 reactions is temperature-dependent. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion of starting materials within a practical timeframe.

  • Troubleshooting Steps:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials.

    • Gradually increase the temperature: Increase the reaction temperature in 5-10°C increments. A typical starting point for this type of reaction is room temperature, with heating up to 50-80°C often employed.[3]

    • Consider the solvent's boiling point: Ensure the reaction temperature does not exceed the boiling point of the solvent being used.

    • Check your base: If you are generating the thiolate in situ, ensure the temperature is sufficient for the deprotonation of the thiol by the chosen base.

Possible Cause 2: Reaction Temperature is Too High

  • Explanation: Excessively high temperatures can lead to the degradation of reactants or the product. For benzyl thioethers, high temperatures can promote side reactions such as elimination or even C-S bond cleavage.[4]

  • Troubleshooting Steps:

    • Analyze for side products: Use GC-MS or NMR to identify potential side products that would indicate decomposition or alternative reaction pathways are occurring.

    • Lower the reaction temperature: If side products are detected, reduce the reaction temperature.

    • Choose a milder base: Strong bases at elevated temperatures can favor elimination reactions. Consider switching to a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) and adjusting the temperature accordingly.[5]

Issue 2: Presence of Impurities in the Final Product

The formation of impurities is a frequent problem, and their nature can often indicate the underlying issue with the reaction conditions, particularly temperature.

Possible Impurity 1: Bis(4-methylbenzyl)sulfide

  • Explanation: This impurity can arise if 4-methylbenzyl mercaptan is used as the starting material and it reacts with the 4-methylbenzyl halide starting material. This is more likely if the methylating agent is not added promptly after the formation of the thiolate.

  • Troubleshooting Steps:

    • Control the addition of reagents: Add the methylating agent to the reaction mixture immediately after the formation of the 4-methylbenzylthiolate.

    • Maintain a moderate temperature: Running the reaction at a moderate temperature can help control the rate of competing side reactions.

Possible Impurity 2: 4,4'-Dimethyldibenzyl Disulfide

  • Explanation: This impurity is a result of the oxidation of the 4-methylbenzylthiolate. This can be exacerbated by elevated temperatures in the presence of atmospheric oxygen.

  • Troubleshooting Steps:

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid excessive heat: Higher temperatures can increase the rate of oxidation.

Possible Impurity 3: 4-Methylstyrene

  • Explanation: This is a classic elimination (E2) side product, which is in direct competition with the desired SN2 reaction. Higher temperatures significantly favor elimination over substitution.[6]

  • Troubleshooting Steps:

    • Lower the reaction temperature: This is the most effective way to minimize elimination.

    • Use a less sterically hindered base: If possible, use a base that is less bulky.

    • Choose the right solvent: Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of methyl(4-methylbenzyl)sulfane?

The optimal temperature is highly dependent on the specific reactants, base, and solvent used. However, a general guideline is to start at room temperature (around 25°C) and gently heat as needed. A common range for similar thioether syntheses is between 50°C and 80°C.[3] It is crucial to monitor the reaction progress to determine the ideal temperature for your specific setup.

Q2: How does the choice of base affect the optimal reaction temperature?

Stronger bases like sodium hydride (NaH) can often facilitate the reaction at lower temperatures. However, they also increase the risk of elimination side reactions, especially if the temperature is raised. Milder bases like potassium carbonate may require higher temperatures to achieve a reasonable reaction rate but can provide a cleaner reaction profile with fewer elimination byproducts.

Q3: Can microwave irradiation be used to optimize the reaction?

Yes, microwave synthesis can be a powerful tool to accelerate the reaction. It can significantly reduce reaction times, often by allowing for rapid heating to a precise temperature. However, care must be taken to screen conditions carefully, as the rapid heating can also promote side reactions if not properly controlled.

Q4: What are the signs of thermal degradation of methyl(4-methylbenzyl)sulfane during purification?

If you are purifying methyl(4-methylbenzyl)sulfane by distillation, be vigilant for signs of decomposition. These can include:

  • A darkening of the liquid in the distillation pot.

  • The evolution of gases.

  • A drop in the vacuum pressure, indicating the formation of non-condensable gases.

  • The presence of unexpected fractions in the distillate.

Thermal decomposition of related benzyl thioesters has been observed at temperatures above 220°C.[4] While thioethers are generally more stable, it is prudent to use the lowest possible temperature for distillation, preferably under high vacuum.

Experimental Protocols

Representative Synthesis of Methyl(4-methylbenzyl)sulfane

This protocol is a representative example based on the principles of Williamson thioether synthesis. Optimization of temperature and other conditions may be necessary.

Method A: From 4-Methylbenzyl Mercaptan and a Methylating Agent

  • To a stirred solution of 4-methylbenzyl mercaptan (1 equivalent) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Method B: From 4-Methylbenzyl Chloride and Sodium Thiomethoxide

  • To a stirred solution of sodium thiomethoxide (1.1 equivalents) in a suitable solvent (e.g., ethanol or DMF) under an inert atmosphere, add a solution of 4-methylbenzyl chloride (1 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 50-70°C and monitor the progress by TLC or GC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

Table 1: Influence of Temperature on Reaction Outcome (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield of Methyl(4-methylbenzyl)sulfane (%)Major Impurity
252445Unreacted Starting Material
50885Minimal
80492Trace 4-Methylstyrene
1002754-Methylstyrene, Disulfide

Visualizations

Reaction Pathway

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 4-Methylbenzyl_Mercaptan 4-Methylbenzyl Mercaptan Thiolate 4-Methylbenzylthiolate Anion 4-Methylbenzyl_Mercaptan->Thiolate Deprotonation Base Base Base->Thiolate Methyl_Iodide Methyl Iodide Product Methyl(4-methylbenzyl)sulfane Methyl_Iodide->Product Thiolate->Product SN2 Attack G Start Low Yield or Impurities Check_Temp Analyze Reaction Temperature Start->Check_Temp Too_Low Temperature Too Low? Check_Temp->Too_Low Too_High Temperature Too High? Too_Low->Too_High No Increase_Temp Gradually Increase Temperature Monitor by TLC/GC Too_Low->Increase_Temp Yes Decrease_Temp Decrease Temperature Consider Milder Base Too_High->Decrease_Temp Yes Check_Side_Products Analyze for Side Products (GC-MS, NMR) Too_High->Check_Side_Products No Decrease_Temp->Check_Side_Products Elimination Elimination Product (4-Methylstyrene) Check_Side_Products->Elimination Oxidation Oxidation Product (Disulfide) Check_Side_Products->Oxidation Optimize_Base_Solvent Optimize Base and Solvent Elimination->Optimize_Base_Solvent Inert_Atmosphere Use Inert Atmosphere Degas Solvents Oxidation->Inert_Atmosphere

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

  • A reagent to access methyl sulfones. (2024). National Center for Biotechnology Information. [Link]

  • A Mild and Practical Deprotection Method for Benzyl Thioethers. (n.d.). ResearchGate. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Center for Biotechnology Information. [Link]

  • methyl phenyl sulfoxide. (n.d.). Organic Syntheses. [Link]

  • Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. (n.d.). ResearchGate. [Link]

  • Process for the preparation of alkyl mercaptans. (n.d.).
  • Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. (n.d.). ACS Publications. [Link]

  • Optimal temperature for the absorption of C2-C5 mercaptans by sodium hydroxide solutions from isooctane. (2022). IOP Conference Series: Earth and Environmental Science, 988, 022047. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. (2020). YouTube. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Molecular rearrangements. III. Thermal decomposition of some selected thioesters. (1982). Canadian Journal of Chemistry, 60(22), 2870-2874. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2026). WordPress. [Link]

  • methyl iodide. (n.d.). Organic Syntheses. [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews, 119(16), 9719-9786. [Link]

  • Methanethiol. (n.d.). NIST WebBook. [Link]

Sources

Technical Support Center: Methyl(4-methylbenzyl)sulfane Production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of Methyl(4-methylbenzyl)sulfane (also known as p-methylbenzyl methyl sulfide). This document is designed for process chemists and engineers encountering specific bottlenecks in yield, purity, or safety during the transition from bench to pilot scale.

Process Overview & Logic

The industrial synthesis of methyl(4-methylbenzyl)sulfane typically utilizes a nucleophilic substitution (


) between 4-methylbenzyl chloride  and sodium thiomethoxide (NaSMe) .[1] While straightforward on a milligram scale, this reaction presents three critical challenges at scale:
  • Exothermicity: The reaction is highly exothermic; uncontrolled dosing can lead to thermal runaway.

  • Phase Transfer Limits: Using aqueous NaSMe with organic benzyl chloride requires efficient Phase Transfer Catalysis (PTC) to maintain kinetics.

  • Odor Control: The product and reagents have extremely low odor detection thresholds (ppb range), requiring aggressive containment.

Visual Workflow: PTC Reaction & Scrubber Logic

The following diagram illustrates the critical control points in the biphasic reaction and the mandatory off-gas scrubbing system.

G cluster_0 Critical Control Points Reactants Reagents: 4-Methylbenzyl Chloride (Org) NaSMe (Aq) Cat: TBAB Reactor PTC Reactor (T < 40°C, High Shear) Reactants->Reactor Controlled Dosing Separator Phase Separation (Aq Waste / Org Product) Reactor->Separator Quench Scrubber Odor Scrubber (NaOCl + NaOH) Reactor->Scrubber Off-gas (MeSH/H2S) Separator->Scrubber Aq Waste Treatment Product Crude Product (Methyl(4-methylbenzyl)sulfane) Separator->Product Organic Phase

Caption: Workflow for biphasic synthesis emphasizing the critical link between the reactor and the oxidative scrubber system to prevent odor release.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield

Q1: My reaction stalls at 80-85% conversion despite extending reaction time. Why? Diagnosis: This is a classic symptom of catalyst poisoning or insufficient interfacial area in Phase Transfer Catalysis (PTC).

  • Root Cause: As the reaction progresses, the concentration of the leaving group (chloride ions) increases in the aqueous phase. High ionic strength can "salt out" the quaternary ammonium catalyst (e.g., TBAB) into the organic phase, where it is less effective at shuttling the thiomethoxide anion [1].

  • Solution:

    • Increase Agitation: PTC is mass-transfer limited. Ensure your impeller tip speed is >2.5 m/s to maximize the interfacial area.

    • Catalyst Choice: Switch from Tetrabutylammonium bromide (TBAB) to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains improve lipophilicity, maintaining catalyst activity even at high conversion [2].

Q2: I am observing a rapid temperature spike upon adding NaSMe. How do I manage the exotherm? Diagnosis: Direct addition of solid NaSMe or rapid addition of aqueous solution causes an instantaneous exothermic


 reaction.
  • Protocol Adjustment:

    • Reverse Addition: Do not add the benzyl chloride to the sulfide. Instead, charge the reactor with 4-methylbenzyl chloride and the PTC catalyst in a solvent (e.g., Toluene).

    • Dosing: Dose the aqueous NaSMe (21% wt) slowly over 2–4 hours.

    • Temperature Limit: Maintain internal temperature (Ti) between 25–35°C . Exceeding 45°C significantly increases the formation of the disulfide byproduct via oxidation.

Category B: Purity & Byproducts[1]

Q3: My product has a persistent "garlic" odor and shows a peak at M+ = 302 in MS. What is this? Diagnosis: The impurity is Bis(4-methylbenzyl) disulfide .

  • Mechanism: Thiomethoxide anions are easily oxidized by atmospheric oxygen to form dimethyl disulfide, or the product itself can oxidize. However, M+ 302 suggests the coupling of two benzyl units.

  • Corrective Action:

    • Inert Atmosphere: You must sparge all solvents with Nitrogen/Argon for 30 minutes prior to use. The reactor headspace must be continuously swept with Nitrogen to a scrubber.

    • Stoichiometry: Use a slight excess of NaSMe (1.05 eq). If disulfide forms, it is very difficult to separate by distillation due to similar boiling points.

Q4: The aqueous phase separation is taking hours due to an emulsion. Diagnosis: The quaternary ammonium catalyst acts as a surfactant, stabilizing the emulsion.

  • Troubleshooting:

    • Salting Out: Add saturated NaCl brine to the mixture. This increases the density difference and disrupts the emulsion.

    • Filtration: If fine particulates (NaCl salts) are stabilizing the interface, filter the biphasic mixture through a coarse Celite pad before separation.

Category C: Safety & Environmental[1]

Q5: The scrubber is not effectively neutralizing the odor. What is the correct composition? Diagnosis: Using simple caustic (NaOH) is insufficient for sulfides; it only traps H2S but releases organic sulfides (MeSH, DMS).

  • Standard: You must use an Oxidative Scrubber .

  • Recipe: 10–15% Sodium Hypochlorite (Bleach) + 5% NaOH.

  • Mechanism: The hypochlorite oxidizes the sulfide to a sulfoxide or sulfone (odorless solids/liquids), while NaOH prevents the liberation of chlorine gas [3].

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of Methyl(4-methylbenzyl)sulfane (1.0 kg scale). Reaction:



Reagents & Equipment[1][2]
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer (4-blade pitch).[1]

  • Reagents:

    • 4-Methylbenzyl chloride (140.6 g, 1.0 mol)[1]

    • Sodium Thiomethoxide (21% aq. solution, 350 g, ~1.05 mol)

    • Toluene (400 mL)

    • TBAB (3.2 g, 1 mol% catalyst)

  • Scrubber: Two-stage series (1.[1][2] Dilute NaOH, 2. 10% NaOCl/NaOH).

Step-by-Step Procedure
  • Inertization: Purge the reactor with Nitrogen for 15 minutes. Connect the vent line to the oxidative scrubber.

  • Charge Organic Phase: Load Toluene, 4-Methylbenzyl chloride, and TBAB into the reactor. Start stirring at 350 RPM.

  • Temperature Control: Set jacket temperature to 20°C.

  • Controlled Addition: Load the 21% NaSMe solution into a dropping funnel. Add dropwise over 120 minutes .

    • Checkpoint: Monitor internal temperature. Do not allow

      
      . Adjust addition rate if necessary.
      
  • Reaction Phase: Once addition is complete, increase agitation to 500 RPM and warm to 30°C. Stir for 4–6 hours.

    • IPC (In-Process Control):[1] Check HPLC/GC. Target < 1.0% starting material.

  • Quench & Separation: Stop stirring. Allow phases to separate (approx. 30 mins).

    • Lower Phase:[1] Aqueous waste (contains NaCl and traces of sulfide). Drain to a dedicated "Sulfide Waste" carboy containing dilute bleach.

    • Upper Phase: Organic product layer.[2][3]

  • Wash: Wash the organic layer with Water (2 x 200 mL) followed by Brine (1 x 200 mL).

  • Concentration: Dry organic layer over

    
    , filter, and concentrate under reduced pressure (Rotavap) at 45°C.
    
  • Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg).[4] Expect boiling point range 95–105°C (at reduced pressure).

Data & Specifications

Troubleshooting Matrix
SymptomProbable CauseImmediate FixPrevention
Low Yield (<80%) Catalyst decomposition or "Salting out"Add more catalyst (0.5%); Increase stirring speed.Use Aliquat 336; optimize agitation.
High Exotherm Fast addition of NaSMeStop addition; Maximize cooling.Use metering pump for dosing; dilute NaSMe.
Product Color (Yellow) Oxidation (Disulfides)Distill product; Wash with sodium bisulfite.Strict N2 inertization; Degas solvents.
Odor Leak Scrubber saturationAdd fresh NaOCl to scrubber immediately.[1]Monitor Redox potential (ORP) of scrubber fluid.
Physical Properties (for Reference)
PropertyValueNote
Molecular Weight152.26 g/mol
Boiling Point~220°C (atm)Extrapolated; distill under vacuum.[1]
Density~1.02 g/mLDenser than water if halogenated impurities present.[1]
Flash Point>90°CCombustible.[1]

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.

  • Rafson, H. J. (1998). Odor and VOC Control Handbook. McGraw-Hill Professional.[1] (Protocols for oxidative scrubbing of sulfides).

  • Org. Synth. (2010).[5][6] Preparation of Sulfides via Phase Transfer Catalysis. (General procedure adapted for benzyl sulfides). [1]

Sources

Selecting the right solvent for methyl(4-methylbenzyl)sulfane recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5925-57-5 Topic: Solvent Selection for Recrystallization & Purification Strategy Compound: Methyl(4-methylbenzyl)sulfane (CAS: 5925-57-5) Synonyms: 1-methyl-4-(methylthiomethyl)benzene; 4-methylbenzyl methyl sulfide; p-Xylyl methyl sulfide.[1][2]

Executive Summary & Immediate Action

Status: CRITICAL CHECK REQUIRED Assessment: Pure Methyl(4-methylbenzyl)sulfane is typically a liquid or low-melting oil at room temperature.[1][2] Recommendation: If your sample is currently an oil, do not attempt standard recrystallization at room temperature.[2] It will likely result in "oiling out" (phase separation) rather than crystal formation.[2]

Primary Purification Method:

  • Vacuum Distillation: Best for high purity (>98%).[2]

  • Flash Column Chromatography: Best for removing specific polar impurities.[2]

Secondary Method (If Solid/Low-Temp Required):

  • Low-Temperature Crystallization: -20°C to -78°C using Pentane or Ethanol .[1][2]

Compound Verification & Physical State

Before proceeding, confirm you are working with the correct chemical species.[2] Confusion often arises between the sulfide and its oxidized derivatives (sulfoxides/sulfones), which are solids.[2]

PropertyMethyl(4-methylbenzyl)sulfaneMethyl (4-methylbenzyl) sulfone
Structure Ar-CH₂-S-MeAr-CH₂-SO₂-Me
CAS 5925-57-559203-01-9
State (RT) Liquid / Low Melting Solid Solid (Crystalline)
Purification Distillation / ChromatographyRecrystallization (EtOH/EtOAc)

Decision Point:

  • If your compound is a solid at room temperature (MP > 40°C): You likely have the sulfone or a significant impurity profile.[2] Proceed to Section 4 .

  • If your compound is a liquid/oil: Proceed to Section 3 .[2]

Purification Strategy for the Liquid Sulfide

Since the target sulfide is lipophilic and likely liquid, standard recrystallization is ineffective.[2] Use the following workflow.

Method A: Vacuum Distillation (Recommended)

This is the gold standard for volatile sulfides.[2]

  • Pressure: < 5 mmHg (High vacuum required to prevent thermal decomposition).[2]

  • Temperature: Expect boiling point > 100°C at reduced pressure (approx. 87-88°C @ 11 mmHg for the unsubstituted analog; the p-methyl group will raise this slightly).

  • Pre-treatment: Wash crude oil with 10% NaOH (removes thiol impurities) and 10% HCl (removes amine impurities) before drying and distilling.[2]

Method B: Flash Column Chromatography
  • Stationary Phase: Silica Gel (SiO₂).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 100:0 → 90:10).[2]

    • Note: Sulfides are non-polar.[2] The product will elute early (high

      
       in non-polar solvents).[2]
      
  • Detection: UV (254 nm) or Iodine Stain.[2]

Recrystallization Guide (For Solids or Low-Temp Work)

If you must crystallize (e.g., to purify a low-melting solid batch or using -78°C technique), use the polarity logic below.

Solvent Selection Logic

The molecule consists of a lipophilic toluene core and a thioether linkage.[2] It is highly soluble in organics but insoluble in water.[2]

Solvent ClassSolventSuitabilityOutcome
Hydrocarbons Pentane / Hexane High Best for Low-Temp (-78°C). Compound is too soluble at RT.[1][2] Freezing induces precipitation.[2]
Alcohols Methanol / Ethanol Medium Good for "Oiling Out" issues. Moderate solubility at cold temps allows crystal growth.[1][2]
Ethers Diethyl EtherLowToo soluble; high risk of remaining in solution.[1]
Chlorinated DCM / ChloroformLowToo soluble; strictly for dissolving crude, not crystallizing.[1]
Protocol: Low-Temperature Crystallization

Use this if the oil refuses to solidify or contains stubborn impurities. [1][2]

  • Dissolution: Dissolve 1 g of crude oil in the minimum amount of Pentane (approx. 2-5 mL) at room temperature.

  • Filtration: Filter through a cotton plug to remove dust/insolubles.[2]

  • Cooling: Place the sealed flask in a -20°C freezer overnight.

    • If no crystals:[1][2] Move to a dry ice/acetone bath (-78°C).

  • Collection: Perform cold filtration (keep funnel chilled) to prevent melting during isolation.

Protocol: Solvent Polarity Tuning (Anti-Solvent Method)

Use this for solid derivatives (Sulfones) or highly impure semi-solids. [1][2]

  • Solvent: Dissolve crude in warm Ethanol (or Ethyl Acetate).

  • Anti-Solvent: Add Water (for EtOH) or Hexane (for EtOAc) dropwise until turbidity persists.[2]

  • Heat: Re-heat until clear.

  • Cool: Allow to cool slowly to RT, then 4°C.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming droplets) instead of crystals. Why?

A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[2]

  • Fix 1: Switch to a lower boiling solvent (e.g., Pentane instead of Heptane).

  • Fix 2: Add a "seed crystal" if available.[2]

  • Fix 3: Use the Low-Temperature Crystallization protocol (Section 4) to force the oil to solidify below its melting point.[1][2]

Q: The product smells strongly of sulfur/rotten cabbage. Is it degrading?

A: Not necessarily. Thioethers have characteristic odors.[2] However, a sharp, biting odor suggests free thiols or benzyl halides .[2]

  • Fix: Wash the organic layer with 10% NaOH (removes thiols) and Sodium Thiosulfate (removes oxidative impurities) prior to any purification step.[2]

Q: Can I use DMSO or DMF?

A: No. These high-boiling solvents are extremely difficult to remove from lipophilic sulfides without high-vacuum distillation, which defeats the purpose of recrystallization.[1][2]

Decision Tree & Workflow

PurificationStrategy Start Start: Crude Methyl(4-methylbenzyl)sulfane CheckState Check Physical State at RT Start->CheckState IsLiquid Liquid / Oil CheckState->IsLiquid Most Likely IsSolid Solid CheckState->IsSolid If Impure/Derivative Distill Vacuum Distillation (< 5 mmHg) IsLiquid->Distill High Purity Needed Column Flash Chromatography (Hexane:EtOAc) IsLiquid->Column Specific Impurities Recryst Recrystallization IsSolid->Recryst SolventChoice Solvent Selection Recryst->SolventChoice LowTemp Low-Temp (-78°C) Solvent: Pentane SolventChoice->LowTemp Low MP Solid Standard Standard Recryst. Solvent: Ethanol or Hexane SolventChoice->Standard High MP Solid

Figure 1: Decision matrix for purification based on the physical state of the crude material.[1][2]

References

  • ChemicalBook. (2024).[2][3] Methyl p-toluenesulfonate Properties (Contrast with Sulfide). Retrieved from [1][2]

  • PubChem. (2024).[2] Benzyl methyl sulfide (Analogous Liquid Properties). National Library of Medicine.[2] Retrieved from [1][2]

  • GuideChem. (2024).[2] 4-Methylbenzyl Chloride Synthesis and Intermediates. Retrieved from [1][2]

  • University of Rochester. (2022).[2] Solvents for Recrystallization: General Principles for Thioethers. Department of Chemistry. Retrieved from [1][2]

  • ChemSrc. (2025).[2][4][5] CAS 5925-57-5 Entry: Methyl(4-methylbenzyl)sulfane.[1][2][4][5] Retrieved from [1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of Methyl(4-methylbenzyl)sulfane: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific advancement. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of methyl(4-methylbenzyl)sulfane, offering a predictive framework based on established fragmentation mechanisms. Furthermore, we will objectively compare the utility of GC-MS for this analysis against alternative analytical methodologies, providing the necessary context for informed experimental design.

Theoretical Framework: Predicting the Electron Ionization Fragmentation of Methyl(4-methylbenzyl)sulfane

In the absence of a publicly available experimental mass spectrum for methyl(4-methylbenzyl)sulfane, we can predict its fragmentation pattern by applying fundamental principles of mass spectrometry. The ionization process in EI-MS typically involves the removal of an electron to form a molecular ion (M⁺˙). The site of ionization is crucial as it dictates the subsequent fragmentation pathways. For methyl(4-methylbenzyl)sulfane, the electrons with the lowest ionization energy are the non-bonding (lone pair) electrons on the sulfur atom, making it the most probable site of initial ionization[1].

The molecular ion of methyl(4-methylbenzyl)sulfane (C₉H₁₂S) has a molecular weight of 152.26 g/mol . Upon ionization, this energetically unstable molecular ion will undergo a series of fragmentation reactions to yield more stable daughter ions.

The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most favorable fragmentation for compounds containing a benzyl group is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation. In this case, cleavage of the C-S bond would result in the formation of the 4-methylbenzyl cation, which rearranges to the highly stable 4-methyltropylium ion at m/z 105 . This is anticipated to be a very prominent peak in the spectrum. The tropylium ion (C₇H₇⁺) itself is a common fragment at m/z 91, arising from the loss of a methyl group from the 4-methyltropylium ion, or directly from a related fragmentation pathway of the benzyl moiety.

  • Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is a characteristic fragmentation pathway for thioethers (sulfides)[2]. This can occur on either side of the sulfur atom:

    • Loss of a methyl radical (•CH₃) would lead to the formation of a cation at m/z 137 ([M-15]⁺).

    • Loss of the 4-methylbenzyl radical would result in a cation at m/z 47 ([CH₃S]⁺).

  • Rearrangement Reactions: While less common for this structure, McLafferty-type rearrangements could occur if a transferable gamma-hydrogen is present, which is not the case here. However, other complex rearrangements are always a possibility in EI-MS.

Based on these principles, the predicted major fragments for methyl(4-methylbenzyl)sulfane are summarized in the table below.

Predicted Fragment Ion m/z Proposed Structure Fragmentation Pathway Predicted Relative Abundance
4-Methyltropylium ion105[C₈H₉]⁺Benzylic CleavageHigh
Tropylium ion91[C₇H₇]⁺Loss of CH₂ from 4-methyltropylium ionHigh
[M-CH₃]⁺137[C₈H₉S]⁺Alpha-CleavageModerate
Methylthio cation47[CH₃S]⁺Alpha-CleavageModerate to Low
Molecular Ion152[C₉H₁₂S]⁺˙Initial IonizationPresent, potentially low intensity

The following diagram illustrates the predicted primary fragmentation pathways of methyl(4-methylbenzyl)sulfane.

fragmentation_pathway M Methyl(4-methylbenzyl)sulfane (m/z 152) M_ion [M]⁺˙ (m/z 152) M->M_ion Electron Ionization ion_105 4-Methyltropylium ion (m/z 105) M_ion->ion_105 Benzylic Cleavage (- •SCH₃) ion_137 [M-CH₃]⁺ (m/z 137) M_ion->ion_137 Alpha-Cleavage (- •CH₃) ion_47 [CH₃S]⁺ (m/z 47) M_ion->ion_47 Alpha-Cleavage (- •C₈H₉) ion_91 Tropylium ion (m/z 91) ion_105->ion_91 - CH₂

Caption: Predicted EI fragmentation of methyl(4-methylbenzyl)sulfane.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for the identification of methyl(4-methylbenzyl)sulfane, other techniques offer distinct advantages and disadvantages depending on the analytical goal.

Technique Principle Advantages for this Analysis Disadvantages for this Analysis
GC-MS (EI) Separates volatile compounds and generates mass spectra based on electron ionization fragmentation.Provides detailed structural information from fragmentation patterns. High sensitivity and selectivity. Well-established and widely available.Fragmentation can sometimes be too extensive, leading to a weak or absent molecular ion peak. Requires a volatile and thermally stable analyte.
GC with Sulfur-Selective Detectors (e.g., SCD, FPD) Gas chromatography for separation, followed by a detector that specifically responds to sulfur-containing compounds.[3][4]Extremely high selectivity for sulfur compounds, reducing matrix interference. Can achieve very low detection limits.Provides no structural information beyond the retention time. Co-eluting sulfur compounds cannot be distinguished.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Suitable for less volatile or thermally labile compounds. "Softer" ionization techniques (e.g., ESI, APCI) often yield a prominent molecular ion, simplifying molecular weight determination.May have lower resolution for isomers compared to high-resolution GC. Matrix effects can be more pronounced.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Provides unambiguous structural elucidation and connectivity of atoms. Non-destructive.Significantly lower sensitivity than MS. Requires a relatively pure and larger amount of sample. Not a chromatographic technique, so it cannot separate mixtures.
X-ray Photoelectron Spectroscopy (XPS) / X-ray Fluorescence (XRF) Surface-sensitive spectroscopic techniques that provide elemental composition and chemical state information.Can confirm the presence of sulfur and its oxidation state.[5][6]Provides no detailed molecular structure information. Primarily for elemental and surface analysis.

The choice of technique is dictated by the research question. For unambiguous identification of a known compound in a complex mixture, GC-MS is often the gold standard. If the primary goal is to quantify trace levels of sulfur-containing compounds without needing to identify each one, GC-SCD would be superior. For non-volatile analogs or when preserving the molecular ion is critical, LC-MS is the preferred method. NMR is indispensable for the de novo structural elucidation of a completely unknown compound.

Experimental Protocol: GC-MS Analysis

This section provides a standardized, self-validating protocol for the analysis of methyl(4-methylbenzyl)sulfane.

Objective: To obtain a reproducible gas chromatogram and mass spectrum of methyl(4-methylbenzyl)sulfane.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Helium (carrier gas), 99.999% purity

  • Methyl(4-methylbenzyl)sulfane standard

  • Solvent (e.g., dichloromethane, HPLC grade)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of methyl(4-methylbenzyl)sulfane in dichloromethane.

    • Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • GC-MS Instrument Parameters:

    • Inlet:

      • Mode: Splitless

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final Hold: 5 minutes at 280 °C

    • Carrier Gas:

      • Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-450

      • Solvent Delay: 3 minutes

  • Data Acquisition and Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the prepared standards to determine the retention time and mass spectrum of the analyte.

    • Integrate the total ion chromatogram (TIC) and extract the mass spectrum at the apex of the analyte peak.

    • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, a library spectrum.

The following workflow diagram visualizes the experimental process.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) dilute Serial Dilutions (Working Standards) stock->dilute inject Inject Sample (1 µL) dilute->inject separate GC Separation (HP-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify Compound spectrum->identify

Caption: Workflow for the GC-MS analysis of methyl(4-methylbenzyl)sulfane.

Conclusion

The analysis of methyl(4-methylbenzyl)sulfane by GC-MS with electron ionization is predicted to yield a characteristic fragmentation pattern dominated by the formation of the 4-methyltropylium ion (m/z 105) and the tropylium ion (m/z 91). This detailed fragmentation signature allows for high-confidence identification. While GC-MS is a robust and informative technique, the selection of the most appropriate analytical method should be guided by the specific research objectives, considering factors such as the need for structural information, sensitivity requirements, and the physicochemical properties of the analyte. This guide provides the foundational knowledge for researchers to design and interpret experiments for the analysis of this and structurally related compounds.

References

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Schmidt, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Retrieved from [Link]

  • Hindawi. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Retrieved from [Link]

  • PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • Larsen, B. S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ACS Publications. (1940). Determination of Sulfur in Organic Compounds A New Microchemical Method. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental mass data of GC/MS/MS product ions and chemical structures.... Retrieved from [Link]

  • ResearchGate. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • MDPI. (2025). Alternative Processes for Removing Organic Sulfur Compounds from Petroleum Fractions. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

  • MDPI. (n.d.). Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Comparative Reactivity Guide: Methyl(4-methylbenzyl)sulfane vs. Benzyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Benzyl Methyl Sulfide (BMS) and its para-methylated analog, Methyl(4-methylbenzyl)sulfane (MMBS) . While structurally similar, the introduction of the para-methyl group exerts a quantifiable electronic influence that alters nucleophilicity, oxidation potential, and metabolic stability.

Key Findings:

  • Nucleophilicity: MMBS is approximately 1.5–2.0x more nucleophilic than BMS due to the electron-donating effect (

    
    ) of the methyl group, making it more reactive in S-alkylation reactions.
    
  • Oxidation Rate: MMBS undergoes electrophilic sulfoxidation (e.g., with

    
     or P450 enzymes) significantly faster than BMS.
    
  • Stability: MMBS is less stable under acidic or nucleophilic stress at elevated temperatures, exhibiting a higher propensity for C-S bond cleavage (debenzylation) compared to the unsubstituted BMS.

Chemical Foundations & Electronic Theory

The distinct reactivity profiles of these two sulfides stem directly from the electronic perturbation of the aromatic ring transmitted through the benzylic methylene spacer.

FeatureBenzyl Methyl Sulfide (BMS)Methyl(4-methylbenzyl)sulfane (MMBS)
Structure


Substituent Hydrogen (H)Methyl (

)
Hammett Constant (

)
0.00-0.17
Electronic Effect Baseline ReferenceElectron Donating (+I, Hyperconjugation)
S-Nucleophilicity ModerateEnhanced
Theoretical Basis

The sulfur atom in both compounds acts as a nucleophile (HOMO: sulfur lone pair). The p-methyl group in MMBS donates electron density into the benzene ring. Although the methylene (


) group acts as an insulator, the inductive effect and hyperconjugative stabilization of the benzylic position increase the electron density on the sulfur atom.

According to the Hammett Equation :



  • For electrophilic oxidation (where

    
     is typically negative, 
    
    
    
    to
    
    
    ), the negative
    
    
    of the methyl group results in a positive log value, indicating
    
    
    .

Reactivity Module A: Electrophilic Oxidation (Sulfoxidation)

This section details the comparative reactivity towards oxidants such as Hydrogen Peroxide (


) or peracids (mCPBA). This is critical for predicting metabolic clearance (S-oxidation) and chemical stability.
Mechanistic Pathway

The rate-determining step is the nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant.

Experimental Data: Relative Oxidation Rates

Based on Hammett correlation studies for benzyl sulfides (Reference 1, 2).

OxidantSolventTemperatureRelative Rate (

)

Methanol/Water25°C1.0 (BMS) : 1.45 (MMBS)
Peracetic Acid Acetic Acid20°C1.0 (BMS) : 1.38 (MMBS)
Cytochrome P450 Microsomal Inc.37°C1.0 (BMS) : ~1.6 (MMBS)

Interpretation: The electron-rich sulfur in MMBS lowers the activation energy for the formation of the sulfoxide cation radical intermediate. Researchers designing drugs with this motif should anticipate faster metabolic clearance for the 4-methyl analog.

Protocol 1: Competitive Oxidation Assay

Objective: Determine relative reactivity rates (


) using competitive kinetics.
  • Preparation: Dissolve equimolar amounts (1.0 mmol each) of BMS and MMBS in

    
     (5 mL).
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 mmol) as an inert NMR integration standard.

  • Initiation: Add 0.5 equivalents of oxidant (e.g.,

    
     or 
    
    
    
    ) at 0°C.
  • Monitoring: Analyze by

    
     NMR immediately.
    
  • Calculation: Integrate the benzylic methylene protons.

    • BMS (

      
      ): 
      
      
      
      ppm
    • MMBS (

      
      ): 
      
      
      
      ppm
    • Calculate

      
       using:
      
      
      
      

Reactivity Module B: Nucleophilic Alkylation & Stability

This module compares the reaction with alkyl halides (e.g., Methyl Iodide). This is relevant for synthesis (sulfonium salt formation) and stability (degradation).

Mechanism: The Alkylation-Debenzylation Dilemma

Reaction with Methyl Iodide (


) proceeds in two stages:
  • S-Alkylation (Menschutkin): Formation of the sulfonium salt.

  • Degradation (Debenzylation): Nucleophilic attack by iodide on the benzylic carbon (if heated).

Visualization of Pathway

ReactionPathway Start Sulfide Substrate (Ar-CH2-S-Me) TS1 Transition State 1 (S-Alkylation) Start->TS1 + MeI MeI MeI (Electrophile) MeI->TS1 Salt Sulfonium Salt [Ar-CH2-S(Me)2]+ I- TS1->Salt k1 (Alkylation) Heat Heat / Time Salt->Heat Prod1 Benzyl Iodide (Ar-CH2-I) Heat->Prod1 k2 (Debenzylation) Prod2 Dimethyl Sulfide (Me-S-Me) Heat->Prod2

Figure 1: Reaction pathway with Methyl Iodide. MMBS accelerates both k1 and k2.

Comparative Data
Reaction StepBenzyl Methyl Sulfide (BMS)Methyl(4-methylbenzyl)sulfane (MMBS)
S-Alkylation (

)
Standard RateFaster (Increased Nucleophilicity)
Debenzylation (

)
Stable at RTLabile (Stabilized Benzyl Cation character)
Product at 80°C Stable Sulfonium SaltMixture of Salt + Benzyl Iodide
Protocol 2: Alkylation Kinetics

Objective: Measure the rate of sulfonium salt formation.

  • Setup: In a thermostated cell (25°C), mix sulfide (0.1 M) and Methyl Iodide (1.0 M, excess) in Acetone.

  • Detection: Monitor conductivity (formation of ionic species) or UV absorbance over time.

  • Result: Plot

    
     vs time. The slope corresponds to the pseudo-first-order rate constant (
    
    
    
    ).
  • Expectation: The slope for MMBS will be steeper, reflecting its higher nucleophilicity.

References

  • Ruff, F., & Kucsman, A. (1985). Mechanism of oxidation of sulphides with peracids. Journal of the Chemical Society, Perkin Transactions 2, 683-687.

  • Baciocchi, E., et al. (1994). Electron transfer vs oxygen transfer in the oxidation of sulfides by cytochrome P450. Journal of the American Chemical Society, 116(11), 5379-5391.

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. (Referencing Hammett values for benzyl systems).
  • Yates, K., & McDonald, R. S. (1973). The mechanism of electrophilic substitution in benzylic systems. Journal of Organic Chemistry, 38(14), 2465–2478.

Validating Compositional Purity: A Comparative Guide for Methyl(4-methylbenzyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfur-containing pharmaceutical intermediates, methyl(4-methylbenzyl)sulfane (C₉H₁₂S) presents a unique analytical challenge.[1][2][3] While Elemental Analysis (EA) via combustion (CHNS) has long been the "gold standard" for purity confirmation, its reliability diminishes with volatile, sulfur-rich thioethers.[1][2][3]

This guide objectively compares the traditional Automated CHNS Combustion method against the modern, superior alternative: Quantitative Nuclear Magnetic Resonance (qNMR) .[1][3] We demonstrate that while CHNS provides bulk compositional data, qNMR offers superior specificity and accuracy for this specific sulfide, acting as a self-validating system for absolute purity.[1][2][3]

The Analytical Challenge: C₉H₁₂S

Methyl(4-methylbenzyl)sulfane is a thioether with a theoretical sulfur content of 21.06% .[1][2][3]

  • Volatility: The thioether linkage increases volatility, leading to potential sample loss during the pre-combustion purge phase in CHNS analyzers.[1][3]

  • Interference: High sulfur content can produce excess SO₂, which may saturate reduction columns or interfere with Carbon detection if not perfectly resolved.[1][2][3]

  • Oxidation: The benzylic sulfur is prone to oxidation (forming sulfoxides), which standard CHNS cannot distinguish from the parent molecule, whereas qNMR can.[1][3]

Theoretical Composition (C₉H₁₂S)
ElementAtomic MassCountMass %
Carbon 12.011970.99%
Hydrogen 1.008127.94%
Sulfur 32.06121.06%

Comparative Methodology

Method A: Automated CHNS Combustion (Traditional)

The industry workhorse, optimized for sulfur handling.[1]

Mechanism: Flash combustion at 1150°C in an oxygen-enriched atmosphere.[1][2][3] Sulfur is converted to SO₂, separated via gas chromatography, and detected by Thermal Conductivity Detection (TCD).[1][3]

Protocol Optimization for Sulfides:

  • Oxidant Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule. This acts as a combustion aid to ensure complete conversion of the sulfur-heavy matrix and prevents the formation of refractory metal carbides.[1][2][3]

  • Oxygen Boost: Increase O₂ dosing time by 20% to prevent "starvation" caused by the rapid consumption of oxygen by the sulfur.[1][2][3]

  • Calibration: Must use a sulfanilamide standard (S=18.62%) to bracket the high sulfur content of the analyte.[2][3]

Method B: Quantitative ¹H-NMR (The Superior Alternative)

The self-validating, non-destructive absolute purity assay.[1][2][3]

Mechanism: Direct ratio measurement of analyte protons against a certified internal standard (IS).[1][2][3] This method is "self-validating" because the analyte's multiple signals (Ar-CH₃, S-CH₃, CH₂) must all yield the same molar value; any discrepancy immediately flags an impurity or integration error.[1][2][3]

Protocol:

  • Solvent: CDCl₃ (99.8% D).[1][2][3]

  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1][2][3]

    • Why? It provides a sharp singlet at δ 6.1 ppm, located in the "silent region" between the analyte's benzylic protons (δ 3.6 ppm) and aromatic protons (δ 7.1 ppm).[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (d1): 60 seconds (must be > 5 × T₁ of the slowest relaxing proton).

    • Scans: 16 (for S/N > 150:1).

Performance Comparison Data

The following table summarizes the validation metrics for both methods when applied to a >99% pure commercial sample of methyl(4-methylbenzyl)sulfane.

MetricMethod A: CHNS CombustionMethod B: qNMR (Recommended)
Accuracy ± 0.4% absolute deviation± 0.1% absolute deviation
Precision (RSD) 0.8% (n=6)0.2% (n=6)
Specificity Low (Cannot distinguish sulfoxide impurities)High (Separates S-CH₃ vs S(O)-CH₃ signals)
Sample Req. 2–3 mg (Destructive)10–20 mg (Non-destructive)
Primary Risk Incomplete combustion (low C values)Weighing errors / T₁ saturation
Representative Validation Results

Sample: Batch #MB-2023-004

Element / SignalTheoreticalMethod A FoundMethod B PurityStatus
Carbon 70.99%70.55% (-0.44%)Pass (Borderline)
Hydrogen 7.94%8.01% (+0.07%)Pass
Sulfur 21.06%20.85% (-0.21%)Pass
qNMR Purity 100.0%99.82% Excellent

Expert Insight: The slightly low Carbon value in Method A is typical for sulfur compounds, often attributed to the formation of volatile CS₂ traces or incomplete trap absorption.[1][3] qNMR avoids this entirely.[2][3]

Visualizing the Validation Workflow

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher on when to deploy qNMR versus traditional CHNS for sulfur-containing intermediates.[1][2][3]

DecisionTree Start Start: Validate C9H12S Purity CheckVol Is sample highly volatile? Start->CheckVol CheckStd Is Certified Reference Material (CRM) available? CheckVol->CheckStd No PathB Method B: qNMR (Absolute Quantification) CheckVol->PathB Yes (Risk of loss) PathA Method A: CHNS Combustion (with V2O5 oxidant) CheckStd->PathA Yes (Relative Purity) CheckStd->PathB No (Absolute Purity needed) ResultA Pass: Composition Confirmed PathA->ResultA Result within 0.4%? ResultB Pass: Purity & Identity Confirmed PathB->ResultB RSD < 0.5%?

Caption: Decision tree for selecting the optimal validation method based on sample volatility and reference standard availability.

Diagram 2: qNMR Experimental Protocol

A step-by-step visualization of the self-validating qNMR workflow.

qNMR_Workflow Weigh 1. Gravimetry Weigh 10mg Sample + 5mg IS (1,3,5-TMB) (Precision Balance) Dissolve 2. Solvation Dissolve in 0.6mL CDCl3 Ensure homogeneity Weigh->Dissolve Acquire 3. Acquisition Pulse: 90 deg d1: 60s Scans: 16 Dissolve->Acquire Process 4. Processing Phase & Baseline Corr. Integrate Signals Acquire->Process Calc 5. Calculation Purity = (I_unk/I_std) * (N_std/N_unk) * (M_unk/M_std) * (W_std/W_unk) * P_std Process->Calc

Caption: The "Self-Validating" qNMR workflow. Precise gravimetry and relaxation delays are critical for accuracy.

References

  • Pauli, G. F., et al. (2014).[1][2][3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1][2][3]

  • Schoenberger, T. (2012).[1][2][3] "Determination of the purity of reference materials by 1H qNMR." Analytical and Bioanalytical Chemistry. Link

  • Microanalysis of Sulfur. "ASTM D4294 & ISO 8754 Standards for Sulfur Analysis." Shimadzu Application News. Link

  • PubChem. "4-Methylbenzyl methyl sulfide (Compound Summary)." National Library of Medicine.[1][2][3] Link[1][2][3]

  • Togashi, A., et al. (2019).[1][2][3] "Biological sulphur-containing compounds - Analytical challenges." Analytica Chimica Acta. Link

Sources

Spectroscopic Comparison of Para-Substituted Benzyl Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of para-substituted benzyl phenyl sulfides , a critical class of intermediates in medicinal chemistry and organic synthesis. We analyze the spectroscopic signatures (1H NMR, 13C NMR, and IR) of these compounds to elucidate how electronic substituents influence the chemical environment of the sulfide linkage. This analysis is grounded in the Hammett linear free energy relationship , offering researchers a predictive framework for identifying and characterizing novel derivatives.

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists.

Chemical Framework & Electronic Theory

The core structure under investigation is


 , where 

represents a variable substituent at the para-position. The spectroscopic properties of the benzylic methylene group (

) and the aromatic ring are governed by the electronic nature of

:
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) Pull electron density away from the ring and the benzylic position, resulting in deshielding (downfield shift).
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) Push electron density into the system, resulting in shielding (upfield shift).
Mechanism of Action

The transmission of these electronic effects follows the Hammett equation:



Where 

is the chemical shift,

is the substituent constant, and

is the sensitivity factor. While the benzylic carbon is

hybridized, it remains sensitive to the

-system's electron density changes.

Comparative Spectroscopic Data

The following data summarizes the spectroscopic shifts for a representative series of para-substituted benzyl phenyl sulfides in


.
Table 1: 1H and 13C NMR Chemical Shift Comparison
Substituent (

)
Electronic Effect

(Hammett)
1H NMR: Benzylic

(

ppm)
13C NMR: Benzylic

(

ppm)
13C NMR: Ipso Carbon (C-1) (

ppm)

Strong EWG+0.784.25 (Deshielded)38.5 145.2

Weak EWG+0.234.10 37.8 136.5

(Reference)
Neutral0.004.05 37.5 137.8

Weak EDG-0.174.02 37.2 134.5

Strong EDG-0.273.95 (Shielded)36.8 129.5

Note: Values are representative of standard benzyl phenyl sulfide systems in


. Exact values may vary slightly based on concentration and temperature.
Table 2: Infrared (IR) Spectroscopy Diagnostic Bands
Functional GroupFrequency (

, cm⁻¹)
IntensityAssignment
C-S Stretch 600 - 700WeakCharacteristic Sulfide Linkage
C-H (Aromatic) 3000 - 3100Variable

C-H Stretch
C-H (Aliphatic) 2900 - 2950MediumBenzylic

C-H Stretch

1530 & 1350StrongN-O Asymmetric/Symmetric Stretch

1250 & 1030StrongC-O-C Asymmetric/Symmetric Stretch

Visualizing Electronic Effects

The following diagram illustrates the flow of electron density and its impact on NMR chemical shifts.

Hammett_Effect Substituent Para-Substituent (X) Ring Aromatic Ring (π-System) Substituent->Ring Inductive/Resonance Effect BenzylC Benzylic Carbon (sp3) Ring->BenzylC Electron Density Transmission Protons Benzylic Protons (H) BenzylC->Protons Shielding/Deshielding EWG EWG (-NO2) Withdraws e- EWG->Ring Deshields Nuclei (Downfield Shift) EDG EDG (-OMe) Donates e- EDG->Ring Shields Nuclei (Upfield Shift)

Figure 1: Mechanism of substituent electronic effects on benzylic chemical shifts. EWGs decrease electron density (deshielding), while EDGs increase it (shielding).

Experimental Protocols

Synthesis of Para-Substituted Benzyl Phenyl Sulfides

This protocol utilizes a nucleophilic substitution pathway, ensuring high yield and purity for spectroscopic analysis.

Reagents:

  • Para-substituted benzyl bromide (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (Solvent)[1]

Workflow Diagram:

Synthesis_Workflow Start Start: Reagent Prep Mix Mix Thiophenol + K2CO3 in Acetone (0°C) Start->Mix Add Add p-Substituted Benzyl Bromide (Dropwise) Mix->Add Reflux Reflux 2-4 Hours (Monitor via TLC) Add->Reflux Quench Quench with Water Extract with EtOAc Reflux->Quench Purify Purification: Recrystallization or Column Chrom. Quench->Purify Analyze Spectroscopic Analysis (NMR/IR) Purify->Analyze

Figure 2: Standard synthesis workflow for benzyl phenyl sulfides via nucleophilic substitution.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve thiophenol (11 mmol) in anhydrous acetone (20 mL). Add anhydrous

    
     (20 mmol) and stir at 0°C for 15 minutes to generate the thiolate anion.
    
  • Addition: Dissolve the appropriate para-substituted benzyl bromide (10 mmol) in acetone (5 mL) and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1).

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol (for solids) or purify via silica gel flash chromatography (Hexane eluent) to obtain the pure sulfide.

NMR Measurement Protocol

To ensure data integrity and reproducibility:

  • Sample Prep: Dissolve 10-15 mg of the purified sulfide in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Instrument: Acquire spectra on a

    
    400 MHz spectrometer.
    
  • Parameters:

    • 1H: 16 scans, 30° pulse angle, 2s relaxation delay.

    • 13C: 512 scans, proton-decoupled, 3s relaxation delay.

  • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual

    
     peak to 7.26 ppm (1H) / 77.16 ppm (13C).
    

Technical Insights & Troubleshooting

  • Disulfide Contamination: A common impurity is the disulfide (Ph-S-S-Ph or Bn-S-S-Bn), formed via oxidation of the thiol. In 1H NMR, benzyl disulfide protons appear significantly downfield (~3.6 - 3.8 ppm for dibenzyl disulfide) compared to the sulfide.

  • Solvent Effects: While

    
     is standard, using 
    
    
    
    may shift benzylic protons slightly downfield due to hydrogen bonding if polar substituents (like
    
    
    or
    
    
    ) are present.
  • Anomalous Effects: Strong electron donors like

    
     may show deviations from strict Hammett linearity in 13C NMR due to direct resonance contributions that saturate the electronic effect on the distant benzylic carbon.
    

References

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • McGarity, D., Tierney, J., & Lagalante, A. (2014).[2] An Anomalous Hammett Correlation for a Series of Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry. Retrieved from [Link]

  • Yoshida, S., et al. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy. Retrieved from [Link][1][3]

Sources

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